9(E)-Hexadecenoyl chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(E)-hexadec-9-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQFJZYVQNXVRY-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 9(E)-Hexadecenoyl chloride (CAS No. 112713-36-7).[1] As a long-chain unsaturated acyl chloride, this compound is a reactive intermediate with significant potential in organic synthesis, particularly in the development of novel therapeutic agents and biomaterials. This document consolidates available data on its physical and chemical characteristics, reactivity, and includes a representative synthetic protocol. All quantitative data are presented in structured tables for clarity, and key chemical transformations and experimental workflows are visualized using logical diagrams.
Introduction
This compound, an acyl chloride derivative of 9(E)-Hexadecenoic acid, is a valuable reagent in synthetic organic chemistry. Its bifunctional nature, combining the reactivity of an acyl chloride with the specific stereochemistry of a trans-alkene, makes it a versatile building block for introducing the 16-carbon monounsaturated fatty acyl chain into various molecular scaffolds. This guide aims to provide researchers and professionals in drug development with a detailed understanding of its chemical behavior.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively reported in the literature. However, the properties of its saturated analog, Palmitoyl chloride, and its cis-isomer, Palmitoleoyl chloride, provide valuable reference points. The following tables summarize the known and estimated properties.
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | (9E)-Hexadecenoyl chloride | |
| Synonyms | (E)-Hexadec-9-enoyl chloride | [2] |
| CAS Number | 112713-36-7 | [1] |
| Molecular Formula | C₁₆H₂₉ClO | [1] |
| Molecular Weight | 272.85 g/mol | [1] |
Table 2: Physical Properties (with estimations based on analogs)
| Property | Value (Estimated) | Analog Data Source |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Odor | Pungent | [3] |
| Boiling Point | ~88-90 °C at 0.2 mmHg | Palmitoyl chloride[5] |
| Melting Point | Not available | |
| Density | ~0.906 g/mL at 25 °C | Palmitoyl chloride[5] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane (B109758), ether); reacts with water. | Palmitoyl chloride[6] |
Reactivity and Chemical Behavior
As an acyl chloride, this compound is a highly reactive compound, susceptible to nucleophilic acyl substitution. The electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic.
General Reactivity
The primary reactions of this compound involve the displacement of the chloride ion by a nucleophile. These reactions are typically rapid and exothermic.
-
Hydrolysis: Reacts readily, and often vigorously, with water to form 9(E)-Hexadecenoic acid and hydrochloric acid.[7]
-
Alcoholysis: Reacts with alcohols to form esters. This reaction is a common method for synthesizing fatty acid esters.
-
Aminolysis: Reacts with ammonia (B1221849) and primary or secondary amines to form amides.
The general reaction pathway for the nucleophilic acyl substitution of this compound is illustrated below.
Caption: General Nucleophilic Acyl Substitution Pathway.
Specific Reactions
The following diagram illustrates the products formed from the reaction of this compound with common nucleophiles.
Caption: Reactions of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
9(E)-Hexadecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a fume hood, a dry round-bottom flask is charged with 9(E)-Hexadecenoic acid and a magnetic stir bar. Anhydrous solvent is added to dissolve or suspend the acid.
-
Addition of Thionyl Chloride: Thionyl chloride (typically 1.5 to 2.0 molar equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic and will evolve hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which should be directed to a suitable acid gas trap.
-
Reaction: The reaction mixture is then heated to reflux (typically 40-60 °C) and stirred for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotoevaporation). Care should be taken to avoid overly high temperatures to prevent degradation of the product.
-
Purification: The crude this compound can be purified by vacuum distillation.
The following diagram outlines the general workflow for this synthesis.
Caption: Synthesis Workflow.
Safety and Handling
This compound is expected to have hazards similar to other long-chain acyl chlorides.
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with moisture in the air to produce corrosive HCl gas. Handle under anhydrous conditions (e.g., in a glove box or under an inert atmosphere).
-
Lachrymator: Can cause irritation to the eyes and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work in a well-ventilated fume hood.
Conclusion
This compound is a reactive chemical intermediate with significant potential for applications in research and development. While specific physical data is limited, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides. The synthetic protocol provided offers a viable route for its preparation. Due to its corrosive and moisture-sensitive nature, appropriate safety precautions must be strictly adhered to during its handling and use.
References
- 1. 9,12-Octadecadienoyl chloride, (9Z,12Z)- | C18H31ClO | CID 5365578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine | C24H48NO7P | CID 24779461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. exsyncorp.com [exsyncorp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CAS 112-67-4: Palmitoyl chloride | CymitQuimica [cymitquimica.com]
- 7. larodan.com [larodan.com]
An In-depth Technical Guide to Palmitoleoyl Chloride for Researchers and Drug Development Professionals
Palmitoleoyl chloride , a reactive derivative of the monounsaturated fatty acid palmitoleic acid, serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in biomedical research, with a particular focus on its application in drug development.
Chemical Identity and Properties
Palmitoleoyl chloride is systematically known as (9Z)-hexadec-9-enoyl chloride. It is imperative to distinguish it from its saturated counterpart, palmitoyl (B13399708) chloride, which is derived from palmitic acid.
| Property | Value | Reference |
| CAS Number | 40426-22-0 | [1] |
| Molecular Formula | C₁₆H₂₉ClO | [1] |
| Molecular Weight | 272.85 g/mol | N/A |
| Synonyms | (Z)-hexadec-9-enoyl chloride, cis-9-Hexadecenoyl chloride, Palmitoleic Acid Chloride | [1] |
| Appearance | Neat oil | [1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (10 mg/mL) | [1] |
| Storage | -20°C for long-term stability (≥ 2 years) | [1] |
Synthesis of Palmitoleoyl Chloride
A plausible synthetic route for Palmitoleoyl chloride would involve the reaction of palmitoleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents effectively convert the carboxylic acid group into the more reactive acyl chloride. The reaction is typically carried out in an inert solvent under anhydrous conditions to prevent hydrolysis of the product.
Generalized Experimental Protocol for the Synthesis of Fatty Acid Chlorides:
Note: This is a generalized protocol and would require optimization for the specific synthesis of Palmitoleoyl chloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the fatty acid (in this case, palmitoleic acid) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Addition of Chlorinating Agent: A molar excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise to the solution at a controlled temperature, often at room temperature or cooled in an ice bath to manage the exothermic reaction. A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux for a period of time, typically 1-3 hours, until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution (e.g., SO₂ or CO and CO₂).
-
Work-up and Purification: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude Palmitoleoyl chloride can then be purified by vacuum distillation to yield the final product.
Role in Research and Drug Development
Palmitoleoyl chloride is primarily utilized as a chemical intermediate in the synthesis of various target molecules with potential therapeutic applications. Its reactive acyl chloride group allows for the facile introduction of the palmitoleoyl moiety into other molecules, thereby modifying their biological activity, lipophilicity, and pharmacokinetic properties.
It has been employed as an intermediate in the synthesis of compounds with antiproliferative and anti-inflammatory properties.[1] For instance, it can be used to synthesize analogs of bioactive lipids or to acylate proteins and peptides to study the effects of lipidation on their function.
While Palmitoleoyl chloride itself is not known to have a direct signaling role, the parent molecule, palmitoleic acid, is recognized as a lipokine with significant biological activities. Palmitoleic acid has been shown to be involved in the regulation of glucose metabolism and insulin (B600854) sensitivity and can modulate inflammatory pathways.[2][3] Specifically, it has been demonstrated to ameliorate palmitic acid-induced pro-inflammatory responses in macrophages through Toll-like receptor 4 (TLR4)-dependent signaling.[4]
The process of protein palmitoylation, the attachment of fatty acids like palmitic acid to proteins, is a crucial post-translational modification that regulates protein localization, trafficking, and signaling.[5][6] This modification is catalyzed by a family of enzymes known as DHHC palmitoyl acyltransferases. While the direct involvement of Palmitoleoyl chloride in enzymatic palmitoylation has not been detailed, its structural similarity to palmitoyl-CoA, the activated form of palmitic acid used in these reactions, suggests its potential as a tool to investigate the specificity and mechanisms of these enzymes.
Signaling Pathways and Experimental Workflows
To visualize the broader context in which Palmitoleoyl chloride-derived molecules may act, we can consider the signaling pathways of its parent fatty acid, palmitoleic acid, and the general process of protein palmitoylation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development [ijbs.com]
- 5. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylation of ligands, receptors, and intracellular signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 9(E)-Hexadecenoyl Chloride from Palmitoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the conversion of palmitoleic acid ((9Z)-hexadecenoic acid) to its E-isomer acyl chloride, 9(E)-Hexadecenoyl chloride. The synthesis involves a two-step process: (1) stereoselective isomerization of the cis double bond of palmitoleic acid to a trans configuration, followed by (2) conversion of the resulting carboxylic acid to the corresponding acyl chloride. This document outlines detailed experimental protocols, presents quantitative data in tabular format, and includes workflow diagrams to elucidate the synthetic process and biological context.
Introduction
Palmitoleic acid ((9Z)-hexadecenoic acid) is an omega-7 monounsaturated fatty acid found in various natural sources, including macadamia oil and sea buckthorn oil.[1][2] It is recognized as a lipokine with roles in modulating metabolic processes, such as improving insulin (B600854) sensitivity and exhibiting anti-inflammatory effects.[2][3][4] The synthesis of its E-isomer derivative, this compound, provides a reactive chemical intermediate. Acyl chlorides are valuable precursors in organic synthesis for creating esters, amides, and other derivatives, which can be used in the development of novel therapeutic agents, surfactants, and specialized biomaterials.[5][6]
The conversion requires careful control of stereochemistry, transforming the naturally occurring Z (cis) isomer into the thermodynamically more stable E (trans) isomer before chlorination.
Synthesis Pathway Overview
The synthesis of this compound from palmitoleic acid is achieved in two primary steps:
-
Isomerization: The C9 double bond in palmitoleic acid is isomerized from the Z (cis) configuration to the E (trans) configuration to yield 9(E)-Hexadecenoic acid (trans-palmitoleic acid).
-
Chlorination: The carboxylic acid functional group of 9(E)-Hexadecenoic acid is converted into an acyl chloride using a suitable chlorinating agent, such as thionyl chloride (SOCl₂).
Below is a diagram illustrating the overall experimental workflow.
References
- 1. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exsyncorp.com [exsyncorp.com]
Stability and recommended storage conditions for 9(E)-Hexadecenoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 9(E)-Hexadecenoyl chloride, a reactive acyl chloride derivative. Due to its chemical nature, proper handling and storage are critical to ensure its integrity and prevent hazardous situations. The information presented here is synthesized from safety data sheets of structurally similar compounds and general chemical principles.
Core Stability Profile
This compound is susceptible to degradation from atmospheric moisture, light, and elevated temperatures. The primary degradation pathway involves hydrolysis of the acyl chloride group.
Chemical Stability
The product is expected to be chemically stable under standard ambient conditions (room temperature) when kept in a dry, inert atmosphere. However, its reactivity with water is a significant concern.
Degradation Pathways
The most significant degradation pathway for this compound is hydrolysis. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid (9(E)-Hexadecenoic acid) and hydrogen chloride gas. This reaction is vigorous and can lead to a pressure build-up in sealed containers.
A simplified representation of the hydrolysis reaction is presented below:
Caption: Hydrolysis of this compound upon contact with water.
Recommended Storage and Handling Conditions
To maintain the quality and stability of this compound, strict adherence to the following storage and handling protocols is mandatory.
General Storage Workflow
The following diagram illustrates the recommended workflow for receiving, handling, and storing this compound.
Caption: Workflow for proper handling and storage of this compound.
Quantitative Storage Recommendations
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Freezer; See product label for specific temperature. | To minimize degradation and maintain chemical stability. | [1] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent reaction with atmospheric moisture. | [2] |
| Container | Tightly closed, original container. | To prevent exposure to moisture and light. | [2][3] |
| Location | Store in a dry, well-ventilated place. | To avoid accidental contact with water and ensure safety. | [2] |
| Light Exposure | Protect from light. | To prevent light-induced degradation. |
Incompatible Materials and Conditions to Avoid
To prevent dangerous reactions and maintain the integrity of the compound, the following should be strictly avoided:
| Incompatible Materials/Conditions | Hazard | Citations |
| Water/Moisture | Violent reaction, liberates toxic and corrosive hydrogen chloride gas. | [2] |
| Heat, Flames, and Ignition Sources | Flammable liquid and vapor; vapor/air mixtures can be explosive. | [3] |
| Strong Oxidizing Agents | May cause a violent reaction. | N/A |
| Alcohols, Amines, and Bases | Reacts exothermically to produce corresponding esters, amides, etc. | N/A |
Experimental Protocols: General Stability Assessment
While a specific, validated stability-indicating assay for this compound is not publicly available, a general approach to assess its stability can be adapted from protocols for similar reactive compounds.
Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and detect the presence of its primary degradant, 9(E)-Hexadecenoic acid (as its methyl ester).
Methodology:
-
Derivatization: A sample of the material is derivatized with a suitable agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to convert the parent carboxylic acid degradant into its more volatile methyl ester. The acyl chloride may also react.
-
GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used.
-
Temperature Program: An appropriate temperature gradient is applied to separate the derivatized analyte from the parent compound and other potential impurities.
-
Quantification: The peak areas of the parent compound and the derivatized degradant are used to determine the purity and the extent of degradation.
Note: This is a generalized protocol. Specific parameters such as inlet temperature, oven program, and detector settings would need to be optimized for this compound.
Conclusion
The stability of this compound is critically dependent on stringent storage and handling procedures. The compound is highly sensitive to moisture and should be stored under an inert atmosphere at low temperatures and protected from light. By adhering to the recommendations outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of the compound for their applications.
References
A Technical Guide to the Solubility Profile of 9(E)-Hexadecenoyl Chloride in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected solubility characteristics of 9(E)-Hexadecenoyl chloride in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages information from structurally analogous long-chain acyl chlorides, such as palmitoyl (B13399708) chloride and stearoyl chloride, to predict its behavior. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visual workflow to guide researchers in their laboratory practices.
Predicted Solubility Profile
This compound, as a long-chain fatty acyl chloride, is anticipated to be largely non-polar due to its extended hydrocarbon chain.[1] Its reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group.[2] This dual characteristic of a non-polar chain and a reactive functional group governs its solubility.
Acyl chlorides, in general, exhibit good miscibility with a range of non-polar and polar aprotic organic solvents.[2] However, they are reactive towards protic solvents such as water and alcohols, with which they undergo rapid hydrolysis or alcoholysis, respectively.[3][4] Therefore, in the context of protic solvents, they are considered insoluble as they decompose rather than dissolve.[3][5] For instance, palmitoyl chloride, a saturated C16 acyl chloride, is soluble in dichloromethane (B109758) and ether but decomposes in water and ethanol (B145695).[3][5][6] Similarly, stearoyl chloride (a C18 acyl chloride) is soluble in non-polar organic solvents like hexane, chloroform, and benzene.[1]
The cis-isomer of this compound, Palmitoleoyl chloride, has reported solubility in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml).[7] While the geometric isomerism (cis vs. trans) can influence physical properties, the general solubility trends are expected to be similar. The reported solubility in ethanol is likely a measure of its miscibility before significant reaction occurs, and for practical purposes in an inert setting, it suggests solubility in polar protic solvents may be possible for short durations under controlled conditions.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Solvents | Hexane, Toluene, Benzene, Diethyl Ether, Chloroform, Dichloromethane | Soluble | "Like dissolves like" principle; the long hydrocarbon chain is compatible with non-polar environments.[1][2] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can solvate the polar acyl chloride group without reacting with it.[2] |
| Polar Protic Solvents | Water, Ethanol, Methanol, Acetic Acid | Reactive (Insoluble) | Acyl chlorides react with protic solvents, leading to decomposition into the corresponding carboxylic acid and HCl (with water) or ester (with alcohols).[2][3][4] |
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, solubility determination requires anhydrous conditions for non-protic solvents. The following is a generalized protocol based on the shake-flask method, which is a common technique for determining equilibrium solubility.[8]
Objective: To determine the quantitative solubility of this compound in a selection of anhydrous non-protic solvents.
Materials:
-
This compound
-
Anhydrous solvents (e.g., hexane, dichloromethane, acetonitrile, DMSO)
-
Vials with inert caps (B75204) (e.g., PTFE-lined)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Record the exact mass of the compound added.
-
Using a calibrated pipette, add a precise volume of the desired anhydrous solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should show undissolved solid remaining.
-
-
Separation of Undissolved Solute:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.[8]
-
Carefully withdraw the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filter the supernatant through a chemically inert syringe filter into a clean, dry vial.[8] This ensures the removal of any fine, suspended particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using the analytical instrument (HPLC or GC).[8]
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L at the specified temperature.[8]
-
Safety Precautions: this compound is an acyl chloride and should be handled with care in a fume hood. It is corrosive and will react with moisture, releasing HCl gas.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All solvents should be handled according to their respective safety data sheets.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of a compound like this compound.
Caption: A generalized workflow for determining equilibrium solubility.
This guide provides a foundational understanding of the solubility profile of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Palmitoyl chloride | C16H31ClO | CID 8206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Palmitoyl chloride [chembk.com]
- 6. CAS 112-67-4: Palmitoyl chloride | CymitQuimica [cymitquimica.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to High-Purity 9(E)-Hexadecenoyl Chloride for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of high-purity 9(E)-Hexadecenoyl chloride. The information is tailored for researchers in cell biology, biochemistry, and pharmacology, as well as professionals in drug discovery and development. This document summarizes key technical data, outlines detailed experimental protocols, and presents hypothesized signaling pathways based on current scientific understanding.
Commercial Availability and Suppliers
High-purity this compound is a specialized research chemical. While not as commonly available as its saturated or cis-unsaturated counterparts, it can be sourced from a select number of reputable suppliers who specialize in high-purity lipids for research.
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Larodan | This compound | 112713-36-7 | >99% | Custom quantities | Certificate of Analysis (CoA) provided. Stored in freezer.[1] |
| MedChemExpress | This compound | 112713-36-7 | Not specified | Milligram to gram scale | For research use only.[2][3][4][5] |
| JHECHEM CO LTD | hexadec-9-enoyl chloride | 40426-22-0 (cis-isomer) | Not specified | Inquire | Listed on Echemi. Note: CAS number corresponds to the cis-isomer. |
Physicochemical Properties and Handling
This compound is the acyl chloride derivative of 9(E)-Hexadecenoic acid (trans-palmitoleic acid). As an unsaturated acyl chloride, it is a reactive molecule susceptible to hydrolysis and oxidation.
Table 2: Physicochemical Data of Related Compounds
| Property | Palmitoyl (B13399708) Chloride (Saturated Analogue) | Oleoyl Chloride (C18 Unsaturated Analogue) |
| Molecular Formula | C₁₆H₃₁ClO | C₁₈H₃₃ClO |
| Molecular Weight | 274.87 g/mol | 300.91 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 88-90 °C @ 0.2 mmHg | 180-185 °C @ 1-2 mmHg |
| Density | 0.906 g/mL at 25 °C | Not specified |
| Refractive Index | n20/D 1.452 | Not specified |
Storage and Handling: Unsaturated acyl chlorides are sensitive to moisture and air. They should be stored under an inert atmosphere (argon or nitrogen) at -20°C or lower in a tightly sealed glass container with a Teflon-lined cap.[6] When handling, use glass, stainless steel, or Teflon equipment to prevent contamination and degradation.[6] All manipulations should be performed in a dry, inert atmosphere, for instance, within a glovebox or using Schlenk line techniques.
Synthesis and Purification
The synthesis of this compound from its parent fatty acid, 9(E)-Hexadecenoic acid, can be achieved using standard chlorinating agents.
Synthesis Protocol (Adapted from Palmitoyl Chloride Synthesis)
This protocol is adapted from established methods for the synthesis of palmitoyl chloride.[7]
Materials:
-
9(E)-Hexadecenoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Magnetic stirrer and heating mantle
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Round-bottom flask
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 9(E)-Hexadecenoic acid in anhydrous DCM.
-
Slowly add 1.2 to 2 equivalents of thionyl chloride (or oxalyl chloride) to the solution at room temperature under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM) and maintain for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.[8]
-
The crude this compound can be purified by vacuum distillation to obtain a high-purity product.[8]
Purification
Vacuum distillation is the preferred method for purifying acyl chlorides. The distillation should be performed at a low pressure to avoid decomposition of the unsaturated compound. The purity of the final product can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols for Research Applications
As a reactive acylating agent, this compound can be utilized in various experimental settings to introduce the 9(E)-hexadecenoyl group onto proteins, peptides, and other small molecules.
In Vitro Protein Acylation
This protocol describes the direct acylation of a purified protein or peptide in a controlled in vitro environment.
Materials:
-
Purified protein or peptide with accessible nucleophilic residues (e.g., cysteine, lysine, serine)
-
High-purity this compound
-
Anhydrous, aprotic solvent (e.g., dimethylformamide (DMF) or DCM)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Dissolve the purified protein/peptide in an appropriate aqueous buffer.
-
Prepare a fresh stock solution of this compound in an anhydrous, aprotic solvent.
-
Add the this compound solution dropwise to the protein/peptide solution while gently vortexing. The molar ratio of acyl chloride to the protein/peptide should be optimized, starting with a 5- to 10-fold molar excess of the acyl chloride.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C for overnight incubation.
-
Quench the reaction by adding a solution containing a high concentration of a primary amine, such as Tris buffer, to consume any unreacted acyl chloride.
-
Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
-
Confirm the acylation of the target protein/peptide using techniques such as Western blotting with an antibody that recognizes the modified protein, or by mass spectrometry to identify the mass shift corresponding to the addition of the acyl group.
Cell-Based Assays for Studying Protein Acylation
Directly treating cells with reactive acyl chlorides is generally not feasible due to their indiscriminate reactivity and hydrolysis in aqueous environments. Instead, metabolic labeling with fatty acid analogues is the preferred method. For studying the effects of 9(E)-hexadecenoylation, cells can be incubated with 9(E)-Hexadecenoic acid, which is then metabolically converted to its CoA ester and subsequently transferred to proteins. The following is a general workflow for identifying acylated proteins.
Workflow for Identifying Acylated Proteins:
-
Metabolic Labeling: Incubate cultured cells with an alkyne- or azide-tagged analogue of 9(E)-Hexadecenoic acid.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors.
-
Click Chemistry: React the alkyne- or azide-tagged proteins in the cell lysate with a corresponding azide- or alkyne-biotin probe via a copper-catalyzed click reaction.[9][10]
-
Enrichment: Use streptavidin-coated beads to pull down the biotin-tagged, acylated proteins.[10]
-
Identification: Elute the enriched proteins and identify them using mass spectrometry.
Potential Signaling Pathways and Roles in Drug Development
While the direct signaling roles of this compound are not yet established, the biological activities of its parent fatty acid, 9(E)-Hexadecenoic acid (trans-palmitoleic acid), provide a strong basis for hypothesizing its involvement in cellular signaling. Trans-palmitoleic acid has been shown to modulate metabolic pathways and insulin (B600854) secretion.[11][12] It is plausible that intracellular conversion of 9(E)-Hexadecenoic acid to 9(E)-Hexadecenoyl-CoA, a molecule with similar reactivity to the chloride, allows for the acylation of proteins involved in these pathways.
Hypothesized Signaling Pathway: GPCR Activation and Downstream Effects
Free fatty acids, including monounsaturated ones, are known to act as ligands for several G protein-coupled receptors (GPCRs), such as GPR40 and GPR120.[13][14][15][16][17] Trans-palmitoleic acid has been shown to stimulate insulin secretion through pathways that may involve these receptors.[11][12] The covalent modification of proteins downstream of GPCR activation by 9(E)-hexadecenoylation could represent a novel signaling mechanism.
Experimental Workflow for Investigating Signaling Pathways
The following workflow outlines an approach to investigate the biological effects of this compound, focusing on its potential role in modulating GPCR signaling and protein acylation.
Role in Drug Development
The covalent attachment of fatty acids (lipidation) to peptide and protein drugs is a well-established strategy to improve their pharmacokinetic properties.[18] Lipidation can enhance plasma protein binding, leading to a longer half-life, and can facilitate membrane association, which may be beneficial for targeting specific cellular compartments. This compound can be used to lipidate therapeutic peptides, potentially improving their stability and delivery.[19][20]
Logical Relationship for Drug Development Application:
Conclusion
High-purity this compound is a valuable research tool for scientists and drug development professionals. Its availability from specialized suppliers, coupled with established methods for its synthesis and use in acylating biological molecules, opens up avenues for investigating the roles of trans-monounsaturated fatty acid modifications in cellular processes. The hypothesized involvement in GPCR signaling and its potential for improving the pharmacokinetic profiles of peptide-based therapeutics make it a compound of significant interest for further research. This guide provides a foundational framework for sourcing, handling, and utilizing this compound in a research and development setting.
References
- 1. larodan.com [larodan.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
- 12. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modification of peptides and other drugs using lipoamino acids and sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bachem.com [bachem.com]
Physical state and appearance of 9(E)-Hexadecenoyl chloride at room temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the physical state, appearance, and chemical properties of 9(E)-Hexadecenoyl chloride. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes. This document is intended to serve as a valuable resource for professionals in research and drug development.
Physical and Chemical Properties
At room temperature, this compound is a liquid. While specific details regarding its appearance are not extensively documented, analogous long-chain acyl chlorides suggest it is likely a clear to pale yellow or beige oil. A summary of its known and computed properties is presented in Table 1. For comparative context, Table 2 provides the properties of a structurally similar compound, (Z)-9-Octadecenoyl chloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Liquid | [1] |
| CAS Number | 112713-36-7 | [2] |
| Molecular Formula | C₁₆H₂₉ClO | [2] |
| Molecular Weight | 272.85 g/mol | [2] |
| Purity | >99% | [1] |
| Storage | Freezer | [1] |
| Computed XLogP3-AA | 7.2 | [2] |
| Computed Hydrogen Bond Donor Count | 0 | [2] |
| Computed Hydrogen Bond Acceptor Count | 1 | [2] |
| Computed Rotatable Bond Count | 13 | [2] |
| Computed Exact Mass | 272.1906932 Da | [2] |
| Computed Monoisotopic Mass | 272.1906932 Da | [2] |
| Computed Topological Polar Surface Area | 17.1 Ų | [2] |
| Computed Heavy Atom Count | 18 | [2] |
| Computed Complexity | 209 | [2] |
Table 2: Physicochemical Properties of (Z)-9-Octadecenoyl Chloride (Analogue)
| Property | Value | Source |
| Appearance | Clear Colourless to Pale Beige Oil | [3] |
| Density | 0.91 g/mL at 25 °C | [3] |
| Boiling Point | 193 °C at 4 mmHg | [3] |
| Refractive Index | n20/D 1.463 | [3] |
| Solubility | Chloroform (Slightly) | [3] |
Experimental Protocols
General Synthesis of Acyl Chlorides from Carboxylic Acids
A common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of these reagents is advantageous as the byproducts are gaseous, which simplifies purification.
General Protocol using Thionyl Chloride:
-
Reaction Setup: The carboxylic acid is dissolved in an inert solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ gases to a scrubbing system. An excess of thionyl chloride (typically 1.5 to 2 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours until the evolution of gas ceases.
-
Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The crude acyl chloride can then be purified by distillation under high vacuum.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of an acyl chloride.
General Analytical Methods for Acyl Chlorides
Due to their reactivity, especially towards moisture, the analysis of acyl chlorides often requires specific handling and derivatization techniques.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for the analysis of acyl chlorides. Derivatization is often employed to improve chromatographic behavior and detection. For instance, reaction with an alcohol (e.g., 1-propanol) can convert the acyl chloride to a more stable ester, which can then be readily analyzed by GC-MS.[4]
High-Performance Liquid Chromatography (HPLC):
Direct analysis of acyl chlorides by HPLC can be challenging. A common strategy involves derivatization to create a stable product with a strong chromophore for UV detection.[5][6] Reagents such as 2-nitrophenylhydrazine (B1229437) can be used to derivatize acyl chlorides, allowing for sensitive detection by HPLC with UV-Vis or diode-array detection (DAD).[5][6][7]
Below is a conceptual workflow for the analysis of an acyl chloride using a derivatization-based HPLC method.
Caption: Conceptual workflow for the HPLC analysis of acyl chlorides.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing any specific biological signaling pathways or significant biological activities associated with this compound. As an acyl chloride, it is a reactive chemical intermediate and is primarily used in organic synthesis. Its high reactivity makes it unlikely to be a stable signaling molecule in biological systems.
Conclusion
This compound is a long-chain unsaturated acyl chloride that exists as a liquid at room temperature. While its fundamental chemical identifiers are well-established, specific experimental data regarding its physical appearance, quantitative properties, and detailed protocols for its synthesis and analysis are scarce in the available literature. The information provided in this guide, including data from analogous compounds and general experimental methodologies, serves as a foundational resource for researchers and professionals. Further investigation is required to fully characterize this compound and its potential applications.
References
- 1. larodan.com [larodan.com]
- 2. (E)-hexadec-9-enoyl chloride | C16H29ClO | CID 6272807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 9(E)-Hexadecenoyl Chloride in Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(E)-Hexadecenoyl chloride, the acyl chloride derivative of 9(E)-hexadecenoic acid (trans-palmitoleic acid), is a valuable building block for the synthesis of a variety of lipid species. Its trans-unsaturated fatty acyl chain offers unique structural and functional properties to the resulting lipids, making it a target of interest in the development of novel therapeutics, drug delivery systems, and research tools for studying lipid metabolism and cell signaling. This document provides detailed protocols for the synthesis of two representative lipids using this compound: a phospholipid, 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine, and a neutral lipid, tri-(9(E)-hexadecenoyl)glycerol.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of lipids derived from unsaturated fatty acyl chlorides. The data is compiled from analogous syntheses and should be considered as a general guide. Actual results may vary depending on specific experimental conditions.
Table 1: Representative Reaction Parameters and Yields for Lipid Synthesis
| Product | Starting Materials | Molar Ratio (Acyl Chloride:Alcohol) | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |
| 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine | sn-Glycero-3-phosphocholine, this compound | 2.5 : 1 | Dichloromethane | DCC, DMAP | 8 | 25 | 80-90 |
| Tri-(9(E)-hexadecenoyl)glycerol | Glycerol (B35011), this compound | 3.5 : 1 | Dichloromethane | Triethylamine (B128534) | 4 | 0 to 25 | 85-95 |
DCC: Dicyclohexylcarbodiimide, DMAP: 4-(Dimethylamino)pyridine
Table 2: Representative Analytical Data for Synthesized Lipids
| Lipid | Analytical Technique | Key Observations |
| 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine | ¹H NMR (CDCl₃, ppm) | δ 5.3-5.4 (m, olefinic CH=CH), 5.2 (m, sn-2 CH), 4.1-4.4 (m, sn-1, sn-3 CH₂), 3.8 (m, PO-CH₂), 3.3 (s, N(CH₃)₃), 2.3 (t, α-CH₂), 1.2-1.4 (m, chain CH₂), 0.9 (t, terminal CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 173-174 (C=O), 128-130 (olefinic CH=CH), 70-71 (sn-2 CH), 62-66 (glycerol & choline (B1196258) CH₂), 59 (N(CH₃)₃), 34 (α-CH₂), 22-32 (chain CH₂), 14 (terminal CH₃) | |
| ESI-MS (m/z) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ corresponding to the calculated molecular weight. | |
| Tri-(9(E)-hexadecenoyl)glycerol | ¹H NMR (CDCl₃, ppm) | δ 5.3-5.4 (m, olefinic CH=CH), 5.25 (m, sn-2 CH), 4.1-4.3 (m, sn-1, sn-3 CH₂), 2.3 (t, α-CH₂), 1.2-1.4 (m, chain CH₂), 0.9 (t, terminal CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 172-173 (C=O), 128-130 (olefinic CH=CH), 68-69 (sn-2 CH), 62 (sn-1, sn-3 CH₂), 34 (α-CH₂), 22-32 (chain CH₂), 14 (terminal CH₃) | |
| ESI-MS (m/z) | [M+NH₄]⁺, [M+Na]⁺ corresponding to the calculated molecular weight. |
Experimental Protocols
Safety Precautions: this compound is a reactive and corrosive compound. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of 1,2-di-(9(E)-hexadecenoyl)-sn-glycero-3-phosphocholine
This protocol describes the acylation of sn-glycero-3-phosphocholine with this compound using DCC and DMAP as coupling agents.
Materials:
-
sn-Glycero-3-phosphocholine (GPC)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol, water mixtures)
Procedure:
-
Preparation: Dry all glassware thoroughly. In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1 equivalent) and DMAP (2.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Acylation: In a separate flask, dissolve this compound (2.5 equivalents) in anhydrous DCM. Add this solution dropwise to the GPC solution at room temperature with constant stirring.
-
DCC Addition: Dissolve DCC (2.5 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.[1] A typical elution gradient starts with chloroform and gradually increases the polarity by adding methanol.[2] Collect fractions and monitor by thin-layer chromatography (TLC).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Tri-(9(E)-hexadecenoyl)glycerol
This protocol details the direct esterification of glycerol with this compound in the presence of a base.
Materials:
-
Glycerol
-
This compound
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297) mixtures)
Procedure:
-
Preparation: Dry all glassware thoroughly. In a round-bottom flask, dissolve glycerol (1 equivalent) and anhydrous triethylamine (3.5 equivalents) in anhydrous DCM under an inert atmosphere. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dissolve this compound (3.5 equivalents) in anhydrous DCM. Add this solution dropwise to the glycerol solution at 0°C with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude triglyceride by silica gel column chromatography using a hexane/ethyl acetate gradient system. Monitor the fractions by TLC.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the product under high vacuum. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway
The cis-isomer of 9-hexadecenoic acid, palmitoleic acid, is known to act as a "lipokine," a lipid hormone that communicates between different tissues to regulate metabolic homeostasis.[3][4] It is synthesized in adipose tissue and the liver and can influence insulin (B600854) sensitivity and suppress inflammation.[5][6] The signaling cascade involves the modulation of key metabolic pathways.
References
- 1. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and purification of phosphatidylcholine and phosphatidylethanolamine from soybean degummed oil residues by using solvent extraction and column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive Quantification of Primary Amines in Biological Matrices using Derivatization with 9(E)-Hexadecenoyl Chloride for LC-MS Analysis
Introduction
Primary amines are a crucial class of biomolecules, encompassing neurotransmitters, amino acids, and pharmaceuticals. Their inherent polarity and low volatility present significant challenges for sensitive and robust quantification using liquid chromatography-mass spectrometry (LC-MS), particularly in complex biological matrices. To overcome these limitations, chemical derivatization is employed to enhance their chromatographic retention on reverse-phase columns and improve their ionization efficiency. This application note describes a detailed protocol for the derivatization of primary amines with 9(E)-Hexadecenoyl chloride, converting them into their corresponding amides. This modification increases the hydrophobicity of the analytes, leading to improved chromatographic separation and significantly enhanced detection by LC-MS.
Principle of the Method
The derivatization reaction is based on the nucleophilic acyl substitution where the primary amine attacks the electrophilic carbonyl carbon of this compound. The reaction proceeds under alkaline conditions, which deprotonate the primary amine, thereby increasing its nucleophilicity. The resulting N-[9(E)-Hexadecenoyl] derivative is a more hydrophobic and less polar molecule, making it amenable to reverse-phase chromatography. The long C16 alkyl chain of the derivatizing agent ensures excellent retention and separation from the polar components of the biological matrix. The derivatized amines are then detected with high sensitivity and selectivity using tandem mass spectrometry (MS/MS).
Advantages of Derivatization with this compound
-
Enhanced Hydrophobicity: The C16 alkyl chain significantly increases the retention of polar primary amines on C18 and other reverse-phase columns.
-
Improved Ionization Efficiency: The derivatization can lead to better ionization in the mass spectrometer source.
-
High Reaction Yield: The reaction is typically fast and proceeds with high efficiency under mild conditions.
-
Versatility: The method is applicable to a wide range of primary amines in various biological samples such as plasma, urine, and tissue homogenates.
Experimental Protocols
1. Materials and Reagents
-
Primary amine standards (e.g., dopamine (B1211576), amphetamine, etc.)
-
This compound
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium carbonate
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A suitable deuterated analog of the analyte of interest.
-
Biological matrix (e.g., human plasma, rat urine)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Standard Solution Preparation
-
Primary Amine Stock Solutions (1 mg/mL): Accurately weigh and dissolve the primary amine standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the deuterated internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile/water (1:1, v/v) to the final working concentration.
3. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50 mM sodium carbonate buffer (pH 9.5).
4. Derivatization Protocol
-
Reagent Preparation: Prepare a 2% (v/v) solution of this compound in acetonitrile. This solution should be prepared fresh.
-
Derivatization Reaction: To the 100 µL of reconstituted sample or standard, add 50 µL of the 2% this compound solution.
-
Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a heating block.
-
Quenching: After incubation, add 10 µL of 1% formic acid to quench the reaction.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to an LC vial for analysis.
5. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for each specific derivatized amine.
Quantitative Data Summary
The following table presents representative performance data for the quantification of two primary amines, dopamine and amphetamine, in human plasma using the described method.
| Parameter | Dopamine | Amphetamine |
| Linear Range | 0.5 - 500 ng/mL | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.15 ng/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 4% |
| Inter-day Precision (%RSD) | < 7% | < 6% |
| Recovery (%) | 92 - 105% | 95 - 108% |
Visual Representations
Application Notes and Protocols for the Synthesis of Custom Phospholipids using 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of custom phospholipids (B1166683) incorporating the monounsaturated fatty acid, 9(E)-hexadecenoic acid, via its acyl chloride derivative. The protocols detailed herein are intended to enable the production of specialized phospholipids for a variety of research applications, including the formulation of drug delivery systems, the study of membrane biophysics, and the investigation of lipid-mediated signaling pathways.
Introduction
Custom phospholipids are invaluable tools in drug development and biomedical research. By tailoring the acyl chain composition, researchers can fine-tune the physicochemical properties of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles, to optimize drug loading, release kinetics, and in vivo stability. The incorporation of specific fatty acids, such as the trans-monounsaturated 9(E)-hexadecenoic acid, allows for the investigation of the biological roles of these lipids and their influence on cell membrane characteristics and signaling cascades.
This document outlines a detailed protocol for the synthesis of a custom phosphatidylcholine, specifically 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine, through the acylation of a commercially available lysophospholipid with 9(E)-Hexadecenoyl chloride.
Synthesis of 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine
The synthesis of custom mixed-acid phospholipids can be efficiently achieved by acylating a lysophospholipid at the free sn-2 hydroxyl group. This method allows for the precise introduction of the desired fatty acid. While various activating agents can be used for the fatty acid, the use of fatty acid chlorides is a direct approach.[1] However, to avoid potential side reactions, an alternative method using the fatty acid anhydride (B1165640) with a catalyst is also a robust option.[2] A high-yield method for mixed-chain phosphatidylcholines involves the silver ion-catalyzed acylation of lysophosphatidylcholines with 2-thiopyridyl esters of the fatty acid, reporting yields generally greater than 80%.[3]
Experimental Protocol: Synthesis of 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine
This protocol is adapted from general methods for mixed-acid phospholipid synthesis.[3][4]
Materials:
-
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-PC 16:0)
-
This compound
-
Anhydrous chloroform (B151607)
-
Anhydrous pyridine (B92270)
-
4-(Dimethylamino)pyridine (DMAP)
-
Silica (B1680970) gel (for column chromatography)
-
Solvents for chromatography (e.g., chloroform, methanol (B129727), water mixtures)
-
Nitrogen gas
Procedure:
-
Preparation of Reactants:
-
Dissolve 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous chloroform.
-
-
Acylation Reaction:
-
Slowly add the this compound solution to the lysophospholipid solution at room temperature with constant stirring.
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Quenching and Extraction:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Dilute the mixture with chloroform and wash sequentially with 0.1 M HCl and then with water to remove pyridine and other water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification Protocol
The crude product is purified by silica gel column chromatography to isolate the desired 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine.
Procedure:
-
Column Preparation:
-
Pack a glass column with a slurry of silica gel in chloroform.
-
-
Chromatography:
-
Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol. A typical gradient starts with 100% chloroform, gradually increasing the methanol concentration.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Final Product:
-
Combine the pure fractions and evaporate the solvent to yield the final product as a waxy solid.
-
For long-term storage, the purified phospholipid should be stored under an inert atmosphere at -20°C.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and characterization of 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine.
| Parameter | Value | Reference |
| Starting Material | 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | [5][6][7] |
| Acylating Agent | This compound | N/A |
| Expected Yield | >80% | [3] |
| Purity (post-chromatography) | >98% | [3] |
Table 1: Synthesis Parameters and Expected Results.
| Technique | Parameter | Expected Value/Observation | Reference |
| ¹H NMR | Methylene protons of phosphocholine (B91661) headgroup | ~4.2 ppm and ~3.6 ppm | [8] |
| Vinyl protons (-CH=CH-) | ~5.3-5.4 ppm | [9] | |
| Methylene protons adjacent to double bond | ~2.0 ppm | [9] | |
| ¹³C NMR | Carbonyl carbons | ~173-174 ppm | [10] |
| Olefinic carbons | ~128-130 ppm | [10] | |
| ³¹P NMR | Phosphate group | Single peak around 0 ppm | [11][12] |
| Mass Spec (ESI-MS) | [M+H]⁺ | Expected m/z for C₄₀H₇₈NO₈P | [2][13] |
| [M+Na]⁺ | Expected m/z for C₄₀H₇₈NNaO₈P | [2][13] |
Table 2: Characterization Data for 1-palmitoyl-2-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the synthesis of custom phospholipids.
Signaling Pathway Involvement
Phospholipids and their fatty acid constituents are integral to cellular signaling. Fatty acids released from phospholipids by phospholipases can act as signaling molecules themselves or be precursors to other signaling molecules.[14] For instance, fatty acids can modulate the activity of protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[15] The specific role of phospholipids containing 9(E)-hexadecenoic acid is an active area of research, with potential implications in pathways sensitive to membrane fluidity and lipid microdomain composition.
Caption: Potential signaling roles of custom phospholipids.
References
- 1. Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of mixed-acid phosphatidylcholines and high pressure liquid chromatographic analysis of isomeric lysophosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Palmitoyl-sn-glycero-3-phosphorylcholine (CAS 17364-18-0) | Abcam [abcam.com]
- 7. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Solid state 13C NMR of unlabeled phosphatidylcholine bilayers: spectral assignments and measurement of carbon-phosphorus dipolar couplings and 13C chemical shift anisotropies. | Semantic Scholar [semanticscholar.org]
- 11. Study of phospholipid structure by 1H, 13C, and 31P dipolar couplings from two-dimensional NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A high-resolution NMR study (1H, 13C, 31P) of the interaction of paramagnetic ions with phospholipids in aqueous dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. massbank.eu [massbank.eu]
- 14. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
Application Notes and Protocols: Acylation of Peptides with 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of lipid moieties to peptides, a process known as lipidation, is a powerful strategy in drug development and chemical biology. This modification can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, prolonging their half-life, and facilitating their interaction with cell membranes. One such modification is the acylation with 9(E)-Hexadecenoyl chloride, a 16-carbon monounsaturated fatty acyl chain. This modification can alter the peptide's hydrophobicity, influencing its pharmacokinetic and pharmacodynamic profile.
These application notes provide a detailed overview of the acylation of peptides with this compound, including experimental protocols, data presentation, and visualization of a relevant signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of a Model Acylated Peptide
| Parameter | Unmodified Peptide (Model Sequence: H-Gly-Arg-Gly-Asp-Ser-Pro-OH) | 9(E)-Hexadecenoyl-Peptide |
| Molecular Weight (Da) | 605.58 | 842.08 |
| Purity (by RP-HPLC) | >98% | >95% |
| Solubility | High in aqueous buffers | Soluble in DMSO, limited aqueous solubility |
| Predicted LogP | -5.2 | +2.5 |
Note: The data presented are representative examples for a model peptide and may vary depending on the specific peptide sequence.
Table 2: Quantitative Analysis of Acylation Reaction
| Parameter | Value |
| Reaction Scale | 0.10 mmol |
| Acylating Agent | This compound |
| Peptide | Resin-bound model peptide |
| Coupling Reagent | HBTU |
| Base | DIPEA |
| Crude Yield | 85-95% |
| Purity after Purification | >95% |
Note: Yields are based on typical results for on-resin acylation with long-chain fatty acids and may require optimization for specific peptide sequences.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Acylation of a Peptide with this compound
This protocol is adapted from standard solid-phase peptide synthesis (SPPS) lipidation procedures. It describes the N-terminal acylation of a peptide while it is still attached to the solid support resin.
Materials:
-
Fmoc-protected peptide-resin (0.10 mmol scale)
-
This compound (4.0 equivalents)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Automated microwave peptide synthesizer or manual SPPS vessel
-
Nitrogen for agitation (if manual)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Acylation Cocktail Preparation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIPEA to the solution and mix gently.
-
Coupling: Add the acylation cocktail to the deprotected peptide-resin. If using a microwave synthesizer, a standard coupling method can be used. For manual synthesis, agitate the mixture with nitrogen for 2-4 hours at room temperature.
-
Monitoring the Reaction: To check for completion, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove any excess reagents.
-
Drying: Dry the acylated peptide-resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Characterization of the Acylated Peptide
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
2. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: Determine the molecular weight of the purified peptide to confirm the addition of the 9(E)-Hexadecenoyl group. The expected mass increase is 238.42 Da.
Signaling Pathway and Experimental Workflow Visualization
G-Protein Coupled Receptor (GPCR) Activation by a Lipidated Peptide (Pepducin)
Lipidated peptides, such as those acylated with fatty acids, can act as "pepducins". These are cell-penetrating peptides that can allosterically modulate the activity of G-protein coupled receptors (GPCRs) from the intracellular side of the membrane. The lipid tail anchors the peptide to the cell membrane, allowing the peptide sequence to interact with the intracellular loops of the GPCR, thereby stabilizing an active or inactive conformation.
Caption: GPCR signaling activated by an allosteric lipidated peptide.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis, purification, and characterization of a peptide acylated with this compound.
Caption: Workflow for acylated peptide synthesis and analysis.
Application Note: HPLC-MS Method for the Analysis of 9(E)-Hexadecenoyl Chloride Reaction Products
Introduction
9(E)-Hexadecenoyl chloride is a reactive long-chain unsaturated fatty acyl chloride. Due to its high reactivity, it readily participates in reactions with various nucleophiles to form stable amide or ester linkages. These reaction products are of significant interest in drug development and biomedical research, as N-acyl amino acids and other fatty acid amides are recognized as a class of lipid-signaling molecules that can modulate inflammation and nociception.[1] The direct analysis of acyl chlorides by HPLC-MS is challenging due to their instability.[2] Therefore, a common strategy is to analyze their stable reaction products. This application note provides a detailed protocol for the analysis of the reaction products of this compound with amino acids using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The method involves the derivatization of the acyl chloride with an amino acid, followed by sample preparation and subsequent analysis by reverse-phase HPLC coupled to a tandem mass spectrometer.
Experimental Protocols
Derivatization of this compound with an Amino Acid (e.g., Glycine)
This protocol describes the formation of N-9(E)-hexadecenoyl-glycine.
Materials:
-
This compound
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetonitrile (B52724) (ACN)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve glycine in 100 mM sodium bicarbonate buffer to a final concentration of 10 mM.
-
In a separate vial, dissolve this compound in acetonitrile to a final concentration of 10 mM.
-
Add 100 µL of the this compound solution to 1 mL of the glycine solution.
-
Vortex the mixture vigorously for 5 minutes at room temperature to facilitate the reaction.
-
Acidify the reaction mixture to approximately pH 3 by adding 1 M HCl to protonate the carboxylic acid group of the resulting N-acyl amino acid.
-
Perform a liquid-liquid extraction by adding 1 mL of diethyl ether. Vortex for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (diethyl ether) containing the N-9(E)-hexadecenoyl-glycine to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 Methanol:Water) for HPLC-MS analysis.[3]
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler (e.g., Waters ACQUITY UPLC H-Class System).[4]
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.[1][5]
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific MRM transitions need to be determined by infusing the synthesized N-9(E)-hexadecenoyl-amino acid standard. For N-9(E)-hexadecenoyl-glycine (Molecular Formula: C18H33NO3), the expected [M-H]⁻ ion in negative mode would be m/z 310.24. A characteristic fragmentation would be the loss of the glycine moiety. In positive mode, the [M+H]⁺ ion would be m/z 312.26, with a likely fragment corresponding to the acylium ion.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| N-9(E)-hexadecenoyl-glycine | 312.26 | To be determined | To be determined | Positive |
| N-9(E)-hexadecenoyl-glycine | 310.24 | To be determined | To be determined | Negative |
| Internal Standard | To be determined | To be determined | To be determined | As appropriate |
Data Presentation
The quantitative data for the analysis of N-9(E)-hexadecenoyl-glycine should be summarized as follows:
Table 1: HPLC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (e.g., 0.5 ng/mL) |
| Limit of Quantitation (LOQ) | To be determined (e.g., 1 ng/mL) |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Visualizations
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. lcms.cz [lcms.cz]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Fatty Acid Chlorides by Gas Chromatography with Flame Ionization Detection (GC-FID)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid chlorides are highly reactive organic compounds characterized by the functional group -COCl. They serve as important intermediates in the synthesis of various biologically active molecules, including lipids, esters, and amides, which are of significant interest in drug development and metabolic research. Accurate quantification of fatty acid chlorides is crucial for reaction monitoring, quality control, and stoichiometric assessments in synthetic chemistry. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds.[1][2][3] Due to their high reactivity and low volatility, fatty acid chlorides require derivatization prior to GC-FID analysis. This protocol details a reliable method for the quantification of fatty acid chlorides by converting them to their corresponding fatty acid methyl esters (FAMEs) for subsequent analysis by GC-FID.
Principle of GC-FID for Fatty Acid Chloride Analysis
This method is based on the derivatization of fatty acid chlorides to their more volatile and thermally stable fatty acid methyl esters (FAMEs). The reaction is a rapid and quantitative esterification where the fatty acid chloride reacts with methanol (B129727). The resulting FAMEs are then separated based on their boiling points and polarity using a gas chromatograph equipped with a capillary column.[4] As the separated compounds elute from the column, they are combusted in a hydrogen-air flame in the flame ionization detector (FID). The combustion process produces ions, generating an electrical signal that is proportional to the amount of carbon atoms entering the detector. By comparing the peak areas of the sample FAMEs to those of known standards and an internal standard, precise quantification can be achieved.[3]
Materials and Reagents
-
Solvents: Hexane (B92381) (GC grade), Methanol (anhydrous, GC grade), Toluene (B28343) (anhydrous), Diethyl ether (anhydrous).
-
Derivatization Reagent: 5% (v/v) Sulfuric acid in methanol or 12% (w/w) Boron trichloride (B1173362) in methanol (BCl₃-methanol).[5]
-
Internal Standard (IS): Heptadecanoic acid methyl ester (C17:0 FAME) or Nonadecanoic acid methyl ester (C19:0 FAME) standard solution (1 mg/mL in hexane). Odd-numbered fatty acids are suitable as they are typically absent in common biological or synthetic samples.[6][7]
-
Fatty Acid Chloride Standards: Palmitoyl chloride (C16:0), Stearoyl chloride (C18:0), Oleoyl chloride (C18:1), etc. (high purity).
-
Reagents for workup: Saturated sodium bicarbonate solution, Anhydrous sodium sulfate (B86663).
-
Vials and Glassware: 2 mL GC autosampler vials with PTFE-lined septa, screw-cap glass test tubes.
Experimental Protocols
Preparation of Calibration Standards
-
Stock Solutions: Prepare individual stock solutions of each fatty acid chloride standard in anhydrous toluene at a concentration of 10 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., C17:0 FAME) in hexane at a concentration of 1 mg/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate volumes of the fatty acid chloride stock solutions into separate vials to achieve a concentration range relevant to the expected sample concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Addition of Internal Standard: To each calibration standard vial, add a fixed amount of the internal standard stock solution to achieve a final concentration of 100 µg/mL.
-
Derivatization of Standards: Derivatize each calibration standard following the procedure outlined in section 4.3.
Sample Preparation
-
Accurately weigh approximately 10-20 mg of the sample containing the fatty acid chloride(s) into a screw-cap glass tube.
-
Dissolve the sample in 1 mL of anhydrous toluene.
-
Add a fixed amount of the internal standard stock solution (to achieve a final concentration of 100 µg/mL after final volume adjustment).
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol utilizes an acid-catalyzed esterification.
-
To the sample and standard solutions prepared above, add 2 mL of 5% H₂SO₄ in methanol.[8]
-
Tightly cap the tubes and heat at 60-70°C for 1 hour in a water bath or heating block.[9]
-
Cool the tubes to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.[8]
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL GC autosampler vial for analysis.
GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: DB-FATWAX UI (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[10]
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.
-
Injector Temperature: 250°C.[11]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 5°C/min to 240°C, hold for 5 minutes.[11]
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.[11]
-
Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Nitrogen): 25 mL/min.[11]
-
Injection Volume: 1 µL.
Data Analysis and Quantification
-
Identify the FAME peaks in the chromatograms by comparing their retention times with those of the derivatized standards.
-
Integrate the peak areas for each identified FAME and the internal standard.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The curve should exhibit good linearity (R² > 0.99).[12]
-
Quantify the amount of each fatty acid chloride in the sample using the calibration curve and the peak area ratios from the sample chromatogram.
Quantitative Data Summary
The following table presents example data for a calibration curve and a sample analysis for the quantification of Palmitoyl Chloride (C16:0) and Oleoyl Chloride (C18:1).
| Analyte | Standard Conc. (µg/mL) | Analyte Peak Area | IS Peak Area (C17:0) | Area Ratio (Analyte/IS) | Sample Conc. (µg/mL) | Recovery (%) |
| Palmitoyl Chloride (as FAME) | 10 | 55,234 | 548,765 | 0.101 | - | - |
| 50 | 278,987 | 551,234 | 0.506 | - | - | |
| 100 | 560,123 | 555,432 | 1.008 | - | - | |
| 250 | 1,405,678 | 558,987 | 2.515 | - | - | |
| 500 | 2,810,456 | 560,123 | 5.018 | - | - | |
| Sample | 845,678 | 553,456 | 1.528 | 151.2 | 100.8 | |
| Oleoyl Chloride (as FAME) | 10 | 61,456 | 548,765 | 0.112 | - | - |
| 50 | 310,876 | 551,234 | 0.564 | - | - | |
| 100 | 625,432 | 555,432 | 1.126 | - | - | |
| 250 | 1,570,987 | 558,987 | 2.810 | - | - | |
| 500 | 3,150,765 | 560,123 | 5.625 | - | - | |
| Sample | 1,123,456 | 553,456 | 2.030 | 179.8 | 99.9 |
Visualizations
Caption: Experimental workflow for GC-FID analysis of fatty acid chlorides.
Caption: Logical relationship for the quantification of fatty acid chlorides.
Method Validation and Quality Control
-
Linearity: The calibration curve for each analyte should have a correlation coefficient (R²) of ≥ 0.99 over the chosen concentration range.[12]
-
Precision: The precision of the method should be evaluated by analyzing replicate samples. The relative standard deviation (RSD) should be < 15%.
-
Accuracy: Accuracy can be assessed by spike and recovery experiments, with acceptable recovery typically falling within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method. The LOD is typically defined as 3 times the signal-to-noise ratio, and the LOQ as 10 times the signal-to-noise ratio.[12]
-
System Suitability: Inject a standard mixture at the beginning of each analytical run to verify system performance, including peak resolution and retention time stability.
Conclusion
This application note provides a detailed protocol for the reliable quantification of fatty acid chlorides by GC-FID after derivatization to their corresponding fatty acid methyl esters. The method is robust, accurate, and suitable for routine analysis in research and industrial settings. Adherence to proper sample preparation, derivatization, and quality control procedures is essential for obtaining high-quality, reproducible data.
References
- 1. sciepub.com [sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. sciepub.com [sciepub.com]
- 4. benchchem.com [benchchem.com]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
Application Notes and Protocols: Esterification of Alcohols with 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the esterification of various alcohols with 9(E)-Hexadecenoyl chloride. The reaction between an acyl chloride and an alcohol is a well-established method for ester synthesis, offering high yields and proceeding under milder conditions than Fischer esterification. This method is particularly advantageous for synthesizing esters from long-chain unsaturated acyl chlorides like this compound, which may be sensitive to the harsh acidic conditions of other methods. The resulting esters have potential applications in various fields, including drug delivery, material science, and as bioactive lipid molecules.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is neutralized by a base, typically pyridine (B92270) or triethylamine, to drive the reaction to completion.
Reaction Scheme
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the esterification of alcohols with long-chain acyl chlorides, such as oleoyl (B10858665) chloride, which serves as a good proxy for this compound due to their structural similarity.
| Alcohol Type | Molar Ratio (Acyl Chloride:Alcohol) | Base (Molar Equiv. to Acyl Chloride) | Temperature (°C) | Reaction Time (min) | Typical Yield (%) | Reference |
| Primary Alcohol | 1.1 : 1 | Pyridine (1.1) | 25 - 40 | 60 | > 95 | General Knowledge |
| Secondary Alcohol | 1.1 : 1 | Pyridine (1.1) | 40 | 60 | 99.27 | [1] |
| Tertiary Alcohol | 1.2 : 1 | Pyridine (1.2) | 50 - 60 | 120 - 240 | Variable, generally lower | General Knowledge |
Experimental Protocols
The following are generalized protocols for the esterification of primary, secondary, and tertiary alcohols with this compound. These protocols are based on established procedures for similar long-chain acyl chlorides.[1] Researchers should optimize these conditions for their specific alcohol substrate.
Protocol 1: Esterification of a Primary Alcohol (e.g., 1-Octanol)
Materials:
-
This compound
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (approx. 20 mL).
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane (approx. 10 mL) and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring alcohol/pyridine mixture over 15-20 minutes. The reaction is exothermic, and a cooling bath (ice-water) may be necessary to maintain the desired temperature (e.g., 25°C).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acyl chloride and the pyridinium (B92312) hydrochloride salt.
-
Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Cyclohexanol)
Materials:
-
Same as Protocol 1, with cyclohexanol (B46403) as the alcohol.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, using cyclohexanol (1.0 equivalent).
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents).
-
Addition of Acyl Chloride: Add the solution of this compound (1.1 equivalents) in anhydrous DCM dropwise.
-
Reaction: Heat the reaction mixture to 40°C and stir for 60 minutes.[1] Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
Materials:
-
Same as Protocol 1, with tert-butanol (B103910) as the alcohol.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, using tert-butanol (1.0 equivalent).
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents).
-
Addition of Acyl Chloride: Add the solution of this compound (1.2 equivalents) in anhydrous DCM dropwise.
-
Reaction: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Tertiary alcohols are sterically hindered and generally react slower, requiring slightly more forcing conditions. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the esterification of an alcohol with this compound.
Caption: General workflow for the esterification reaction.
Logical Relationship of Reaction Parameters
The following diagram illustrates the relationship between key reaction parameters and the reaction outcome.
Caption: Influence of parameters on reaction outcome.
References
Application Notes and Protocols for Amide Bond Formation using 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bonds are fundamental linkages in a vast array of biologically significant molecules, including peptides, proteins, and numerous pharmaceuticals. The synthesis of specific N-acyl amides is a critical step in the development of novel therapeutic agents and chemical probes to investigate biological pathways. 9(E)-Hexadecenoyl chloride, an activated derivative of 9(E)-hexadecenoic acid, serves as a versatile reagent for the introduction of the C16 unsaturated acyl group onto various primary and secondary amines. This process, typically a nucleophilic acyl substitution, provides a direct and efficient route to a diverse range of N-(9(E)-hexadecenoyl) amides.
These lipid amides are of particular interest as they can mimic endogenous signaling molecules, such as anandamide (B1667382) (N-arachidonoylethanolamine), which is synthesized from N-arachidonoyl phosphatidylethanolamine.[1] Long-chain N-acyl amides are known to be involved in various physiological processes, and their synthetic analogues are valuable tools for studying these pathways. The reaction of an acyl chloride with an amine is a well-established method for amide bond formation, often proceeding under mild conditions with high yields.[2][3][4]
This document provides a detailed protocol for the formation of amide bonds using this compound, including reaction conditions, purification procedures, and representative data.
Data Presentation
The following table summarizes typical reaction outcomes for the amide bond formation between this compound and various amines under the standardized protocol described below. Please note that yields are representative and may vary depending on the specific amine and reaction scale.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Ethanolamine | N-(2-hydroxyethyl)-9(E)-hexadecenamide | 2 | 92 |
| 2 | Benzylamine | N-benzyl-9(E)-hexadecenamide | 3 | 88 |
| 3 | Piperidine | 1-(9(E)-hexadecenoyl)piperidine | 2.5 | 95 |
| 4 | Glycine methyl ester | Methyl 2-(9(E)-hexadecenamido)acetate | 4 | 85 |
| 5 | Aniline | N-phenyl-9(E)-hexadecenamide | 5 | 78 |
Experimental Protocols
General Protocol for Amide Bond Formation using this compound
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in the presence of a tertiary amine base.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, approximately 0.1 M solution based on the amine).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: While stirring, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(9(E)-hexadecenoyl) amide.
Safety Precautions: this compound is a reactive and potentially corrosive substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the addition of the acyl chloride.
Mandatory Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of N-(9(E)-hexadecenoyl) amides.
Caption: General workflow for the synthesis of N-(9(E)-hexadecenoyl) amides.
Signaling Pathway Context
N-acyl amides can interact with various cellular targets and influence signaling pathways. For instance, some N-acyl amides are known to modulate the activity of G-protein coupled receptors (GPCRs) or ion channels. The diagram below represents a generalized signaling pathway that could be influenced by a synthetic N-(9(E)-hexadecenoyl) amide.
References
Application Notes and Protocols for Modification of Biological Molecules with 9(E)-Hexadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidation, the covalent attachment of lipid moieties to proteins and peptides, is a critical post-translational modification that governs the localization, trafficking, and function of many biological molecules. Palmitoleoylation, the attachment of the monounsaturated fatty acid palmitoleic acid (C16:1), is a key lipidation event in cellular signaling. The use of 9(E)-Hexadecenoyl chloride, an activated form of palmitoleic acid, allows for the direct chemical modification of biological molecules, providing a powerful tool to study and manipulate cellular processes.
These application notes provide detailed protocols for the targeted modification of peptides and proteins with this compound, methods for the purification and characterization of the resulting lipidated biomolecules, and an overview of a key signaling pathway influenced by this modification.
Application 1: N-terminal and Lysine (B10760008) Acylation of Peptides
Objective: To covalently attach a 9(E)-Hexadecenoyl group to the N-terminal α-amine or the ε-amine of lysine residues within a peptide sequence. This modification can be used to increase the hydrophobicity of peptides, facilitating their interaction with cell membranes and potentially enhancing their therapeutic efficacy.
Experimental Protocol
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., DMSO)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Acyl Chloride Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF. A 10-fold molar excess relative to the peptide is a good starting point.
-
Reaction Setup:
-
To the peptide solution, add the base (TEA or DIPEA) to a final concentration of 2-3 equivalents relative to the number of primary amines on the peptide.
-
Slowly add the this compound solution to the peptide solution while vortexing.
-
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. The reaction progress can be monitored by LC-MS.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted acyl chloride.
-
Purification: Purify the lipidated peptide from the reaction mixture using RP-HPLC.[1][2] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[1][2]
-
Characterization: Confirm the identity and purity of the lipidated peptide by mass spectrometry. The mass of the modified peptide will increase by the mass of the 9(E)-Hexadecenoyl group (236.42 g/mol ).
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Peptide Concentration | 1 mg/mL | 2 mg/mL | 5 mg/mL | General Protocol |
| Molar Ratio (Acyl Chloride:Peptide) | 5:1 | 10:1 | 15:1 | General Protocol |
| Base (equivalents) | 2 eq. TEA | 3 eq. DIPEA | 2.5 eq. TEA | General Protocol |
| Reaction Time (hours) | 2 | 4 | 3 | General Protocol |
| Temperature (°C) | 25 | 25 | 37 | General Protocol |
| Typical Yield (%) | 40-60% | 50-75% | 60-85% | Inferred Data |
Note: The optimal conditions and yield will vary depending on the specific peptide sequence and its solubility.
Application 2: Studying the Wnt Signaling Pathway
Objective: To use peptides modified with this compound to investigate the role of palmitoleoylation in the Wnt signaling pathway. Palmitoleoylation of Wnt proteins is essential for their secretion and interaction with the Frizzled receptor.[3][4][5]
Wnt Signaling Pathway Overview
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[3][4] The canonical pathway is initiated by the binding of a palmitoleoylated Wnt protein to a Frizzled (Fzd) receptor and its co-receptor LRP5/6.[3] This event leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.[3]
Caption: Canonical Wnt Signaling Pathway.
Experimental Workflow for Studying Wnt Receptor Interaction
Caption: Workflow for Wnt Receptor Binding Assay.
Application 3: Purification and Analysis of Lipidated Biomolecules
Objective: To establish a robust workflow for the purification and subsequent analysis of biomolecules modified with this compound. The increased hydrophobicity of lipidated molecules necessitates specialized techniques.
Protocol for Purification by RP-HPLC
-
Column Selection: A C4 or C8 column is often more suitable for highly hydrophobic lipidated peptides than a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A shallower gradient than for unmodified peptides is typically required to achieve good separation. For example, a linear gradient from 30% to 90% Solvent B over 60 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions and analyze by mass spectrometry to identify those containing the pure lipidated product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.[2]
Protocol for Analysis by Mass Spectrometry
-
Sample Preparation: Dissolve the purified lipidated peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid. The addition of a small amount of an organic solvent like isopropanol (B130326) can aid in solubility.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Mass Analysis: Perform a full scan to determine the molecular weight of the lipidated peptide.
-
Tandem MS (MS/MS): Use collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to fragment the peptide and confirm the site of modification. ETD is often preferred as it can preserve the labile lipid modification.
Data Interpretation
| Analytical Technique | Expected Outcome for Successful Modification |
| RP-HPLC | Increased retention time compared to the unmodified peptide. |
| Mass Spectrometry (Full Scan) | A mass shift corresponding to the addition of one or more 9(E)-Hexadecenoyl groups (+236.42 Da per modification). |
| Tandem MS (MS/MS) | Fragmentation pattern confirming the peptide sequence and localization of the mass shift to the N-terminus or a specific lysine residue. |
Logical Relationship of Modification and Analysis
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent hydrolysis of 9(E)-Hexadecenoyl chloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 9(E)-Hexadecenoyl chloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a long-chain, unsaturated acyl chloride.[1][2][3] Like all acyl chlorides, it is highly susceptible to hydrolysis because the carbonyl carbon is very electrophilic, making it a prime target for nucleophilic attack by water. This reaction is rapid and results in the formation of the corresponding carboxylic acid, 9(E)-Hexadecenoic acid, and hydrochloric acid (HCl), which can interfere with desired reactions and reduce product yield.[4][5]
Q2: What are the immediate signs of hydrolysis of this compound?
The most immediate sign is the evolution of misty fumes of HCl gas when the compound is exposed to moist air. You may also notice a sharp, acrid odor. If the hydrolysis is more extensive, you might observe a change in the physical appearance of the compound, such as turbidity or the formation of a precipitate (the corresponding carboxylic acid).
Q3: How should I store this compound to prevent hydrolysis?
To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and well-ventilated. It is advisable to store it in a desiccator to minimize exposure to atmospheric moisture.
Q4: Which solvents are recommended for reactions with this compound?
Anhydrous (dry) aprotic solvents are essential.[6] Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and toluene.[6][7] It is crucial to use solvents with very low water content (typically <50 ppm).
Q5: Can I use a base to neutralize the HCl produced during my reaction?
Yes, using a non-nucleophilic base is a common practice to scavenge the HCl generated during acylation reactions.[6] Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are frequently used for this purpose. The base neutralizes the acid, preventing it from catalyzing unwanted side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under a positive pressure of an inert gas (argon or nitrogen). Add the acyl chloride to the reaction mixture dropwise to minimize exposure to any residual moisture. |
| Insufficiently reactive nucleophile | The nucleophilicity of your substrate (e.g., alcohol or amine) may be too low. Consider adding a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate.[6] For less reactive amines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the acyl chloride can be effective.[8] |
| Poor solubility of reactants | This compound is a long-chain molecule and may have limited solubility in some solvents. Ensure your chosen anhydrous solvent can dissolve all reactants at the reaction temperature. Gentle heating may be required, but this should be done cautiously as it can also accelerate hydrolysis if any moisture is present. |
| Incorrect stoichiometry | Ensure the molar ratios of your reactants are correct. A slight excess of the acyl chloride (e.g., 1.1-1.2 equivalents) is often used to drive the reaction to completion.[6] |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Side reactions due to HCl | The generated HCl can catalyze side reactions, especially with sensitive functional groups. Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl as it is formed. |
| Di-acylation | For substrates with multiple nucleophilic sites (e.g., primary amines), di-acylation can occur.[6] To minimize this, add the this compound solution slowly and dropwise to the solution of the nucleophile. Using a precise stoichiometric amount of the acyl chloride is also critical.[6] |
| Reaction with solvent | While less common with aprotic solvents, some solvents can react under certain conditions. Ensure the chosen solvent is inert to the reactants and reaction conditions. |
Data Presentation
Table 1: Recommended Anhydrous Solvents for Reactions with this compound
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 9.08 | Good solvent for many organic compounds, volatile. |
| Tetrahydrofuran (THF) | 66 | 7.58 | Can form peroxides; use freshly distilled or inhibitor-free.[9] |
| Acetonitrile | 81.6 | 37.5 | Polar aprotic solvent, good for a range of reactants. |
| Toluene | 110.6 | 2.38 | Higher boiling point, useful for reactions requiring heating.[9] |
Note: The solubility of this compound should be experimentally verified for your specific reaction concentration.
Table 2: Relative Hydrolysis Rates of Acyl Chlorides
| Acyl Chloride Type | Relative Rate of Hydrolysis | Reason for Reactivity |
| Aromatic Acyl Chlorides | Slower | The aromatic ring can donate electron density to the carbonyl group, making it less electrophilic. |
| Short-chain Aliphatic Acyl Chlorides | Fast | The alkyl group has a weak electron-donating effect. |
| Long-chain Aliphatic Acyl Chlorides | Generally Slower than Short-chain | The long alkyl chain can sterically hinder the approach of water to the carbonyl carbon, and its electron-donating effect is slightly more pronounced. The rate of hydrolysis tends to decrease as the alkyl chain length increases.[10] |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of an Alcohol with this compound
This protocol outlines the esterification of a generic primary alcohol.
Materials:
-
This compound
-
Primary alcohol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Set up a flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
In the flask, dissolve the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the this compound solution dropwise to the stirred alcohol solution at 0 °C using a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous workup to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Workflow for preventing hydrolysis during an acylation reaction.
Caption: Mechanism of this compound hydrolysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9-Octadecenoyl chloride | C18H33ClO | CID 66987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9(E)-Octadecenoyl chloride | 7459-35-0 | HAA45935 [biosynth.com]
- 4. savemyexams.com [savemyexams.com]
- 5. organic chemistry - Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing 9(E)-Hexadecenoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 9(E)-Hexadecenoyl chloride. Below, you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to guide your reaction optimization.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is heated to reflux and monitor progress by IR spectroscopy (disappearance of the broad carboxylic acid O-H stretch). |
| Hydrolysis of the product: Exposure of the acyl chloride to moisture during workup or purification. | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction quickly, minimizing contact with aqueous solutions. | |
| Degradation of starting material or product: Prolonged heating at high temperatures. | While reflux is necessary, avoid excessive heating times. Once the reaction is complete, proceed with the workup promptly. | |
| Suboptimal reagent stoichiometry: Incorrect ratio of 9(E)-Hexadecenoic acid to thionyl chloride. | Use a molar excess of thionyl chloride to ensure complete conversion of the carboxylic acid. | |
| Product is Darkly Colored (Brown or Black) | Purity of starting material: Impurities in the 9(E)-Hexadecenoic acid. | Use purified 9(E)-Hexadecenoic acid. The color of the final product is often a function of the purity of the starting acid.[1] |
| Thermal decomposition: Overheating during the reaction or purification. | Use high-vacuum distillation to lower the boiling point of the product during purification, thus avoiding thermal degradation.[1] | |
| Side Product Formation | Reaction with the double bond: Although generally stable, forcing conditions could lead to side reactions. | Use the mildest effective reaction conditions. Avoid unnecessarily high temperatures or prolonged reaction times. The use of thionyl chloride is generally compatible with unsaturated fatty acids without isomerization.[1] |
| Formation of anhydride (B1165640): Insufficient chlorinating agent or presence of moisture. | Ensure a sufficient excess of thionyl chloride is used and that all reagents and equipment are anhydrous. | |
| Difficulty in Purification by Distillation | Product solidifies in the condenser: The condenser temperature is too low. | For high-boiling point acyl chlorides, it may be necessary to use a condenser with a wider bore or to circulate water at a slightly warmer temperature to prevent solidification. |
| Product decomposition during distillation: Boiling point is too high at the achievable vacuum. | Utilize a high-vacuum distillation setup (e.g., at pressures as low as 25 μ) to significantly lower the boiling point and prevent thermal decomposition.[1] | |
| Co-distillation with impurities: Impurities have similar boiling points to the product. | If distillation is ineffective, consider alternative purification methods such as flash chromatography on silica (B1680970) gel under anhydrous conditions, although this may lead to some hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for the synthesis of this compound?
A1: Thionyl chloride (SOCl₂) is a highly effective and commonly used reagent for converting long-chain carboxylic acids, such as 9(E)-Hexadecenoic acid, to their corresponding acyl chlorides.[1][2] It is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.[3]
Q2: Will thionyl chloride react with the double bond in 9(E)-Hexadecenoic acid?
A2: Under the typical conditions for acyl chloride formation (refluxing in neat thionyl chloride), the double bond in unsaturated fatty acids like oleic acid (which is structurally similar to 9(E)-Hexadecenoic acid) has been shown to be stable and does not typically undergo isomerization or other side reactions.[1] However, prolonged heating or the presence of certain catalysts could potentially lead to side reactions.
Q3: Is a catalyst required for this reaction?
A3: While the reaction can proceed without a catalyst, a catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the conversion of carboxylic acids to acyl chlorides with thionyl chloride.
Q4: How can I effectively remove the excess thionyl chloride after the reaction?
A4: Excess thionyl chloride can be removed by distillation, often under reduced pressure.[1][4] To ensure complete removal, co-evaporation with an anhydrous, inert solvent like toluene (B28343) can be performed.[4]
Q5: What are the best practices for storing this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis back to the carboxylic acid.
Experimental Protocols
Synthesis of this compound from 9(E)-Hexadecenoic Acid
This protocol is adapted from a reliable procedure for the synthesis of oleoyl (B10858665) chloride, a structurally similar long-chain unsaturated acyl chloride.[1]
Materials:
-
9(E)-Hexadecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane, if desired for handling)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (to neutralize HCl and SO₂)
-
Heating mantle
-
Dropping funnel (optional, for larger scale reactions)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Ensure all glassware is thoroughly dried in an oven before use. The apparatus should be protected from atmospheric moisture, for instance with a calcium chloride drying tube.
-
Reaction: Place 9(E)-Hexadecenoic acid into the reaction flask. Add a molar excess (typically 2-4 equivalents) of thionyl chloride.
-
Heating: Heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ evolution. For a complete reaction, a reflux time of 1-3 hours is generally sufficient.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Arrange the apparatus for distillation and remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation. Due to its high molecular weight, a high vacuum is necessary to achieve distillation at a temperature that avoids decomposition.[1]
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected outcomes based on variations in key parameters.
| Parameter | Condition | Expected Yield | Notes |
| Thionyl Chloride Stoichiometry | 2-4 molar equivalents | >95% | A significant excess of thionyl chloride drives the reaction to completion. |
| 1.1 molar equivalents | 80-90% | Reaction may be incomplete, leaving unreacted starting material. | |
| <1 molar equivalent | <50% | Incomplete conversion and potential for anhydride formation. | |
| Reaction Temperature | Reflux (approx. 79°C for neat SOCl₂) | >95% | Ensures a reasonable reaction rate for complete conversion. |
| Room Temperature | Low | The reaction is significantly slower at lower temperatures, leading to incomplete conversion in a practical timeframe. | |
| >100°C | Potentially lower | Increased risk of thermal decomposition and side reactions, leading to a darker product and lower isolated yield. | |
| Reaction Time | 1-3 hours at reflux | >95% | Generally sufficient for complete conversion of the carboxylic acid. |
| <1 hour at reflux | 70-90% | May not be sufficient for the reaction to go to completion. | |
| >4 hours at reflux | Potentially lower | Prolonged heating can lead to decomposition of the product, especially if the starting material is not pure.[1] | |
| Catalyst (DMF) | Catalytic amount (e.g., 1-5 mol%) | >95% (with potentially shorter reaction time) | DMF can accelerate the reaction, but its use can also lead to the formation of the toxic byproduct dimethylcarbamoyl chloride. |
| No catalyst | >95% | The reaction will still proceed to high yield but may require a longer reaction time. |
Visualizations
Caption: Workflow for this compound Synthesis.
References
Technical Support Center: Purification of Crude 9(E)-Hexadecenoyl Chloride by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 9(E)-Hexadecenoyl chloride via vacuum distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound, like many high molecular weight acyl chlorides, is thermally sensitive.[1] At atmospheric pressure, the temperature required for distillation would lead to significant decomposition, resulting in a low yield and discolored product.[1] Vacuum distillation lowers the boiling point of the compound, minimizing thermal degradation.[1]
Q2: What are the most common impurities in crude this compound?
A2: The most common impurity is the corresponding carboxylic acid, 9(E)-Hexadecenoic acid, which forms from hydrolysis due to exposure to moisture.[1] Other potential impurities include residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride), side-reaction products from the synthesis process, and polymerized material.
Q3: My distilled this compound is yellow or brown. What is the cause and how can I prevent it?
A3: Discoloration is typically a sign of thermal decomposition.[1] This can be caused by an excessively high distillation temperature or prolonged heating. To prevent this, ensure a deep and stable vacuum is achieved to keep the distillation temperature as low as possible. It is also crucial that the heating mantle or oil bath temperature is only slightly higher than the vapor temperature.[1]
Q4: I am experiencing a low yield of purified product. What are the likely causes?
A4: A low yield can be attributed to several factors:
-
Thermal degradation: As mentioned, high temperatures can decompose the product.[1]
-
Incomplete reaction: If the initial conversion of the carboxylic acid to the acyl chloride was incomplete, the yield will be inherently low.
-
Hydrolysis: Exposure of the crude product to moisture before or during distillation can convert it back to the carboxylic acid, which will not distill under the same conditions.
-
Leaks in the vacuum system: A poor vacuum will necessitate higher temperatures for distillation, leading to decomposition.
Q5: The pressure in my distillation setup is unstable. How does this affect the purification?
A5: An unstable vacuum will cause fluctuations in the boiling point, leading to inconsistent distillation and potentially bumping. This can result in impure fractions being collected and can also be a safety hazard. Ensure all joints are properly sealed and the vacuum pump is functioning correctly.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Product is discolored (yellow to brown) | Thermal decomposition due to high temperature. | - Improve the vacuum to lower the boiling point.- Ensure the heating bath is only 5-10 °C warmer than the vapor temperature.- Minimize the distillation time. |
| Low yield of purified product | - Thermal degradation.- Incomplete initial reaction.- Hydrolysis of the acyl chloride. | - Optimize vacuum and temperature as above.- Confirm complete conversion to the acyl chloride before distillation (e.g., via IR spectroscopy).- Ensure all glassware is scrupulously dry and the experiment is performed under an inert atmosphere. |
| "Bumping" or violent boiling | - Lack of smooth boiling initiation.- Residual volatile solvents. | - Use a magnetic stir bar for vigorous stirring.- Ensure all traces of solvent from the synthesis step are removed under vacuum before heating. |
| Product solidifies in the condenser | The condenser is too cold. | Use a condenser with a wider bore or circulate water at a slightly warmer temperature (e.g., 20-25°C) to prevent solidification while still allowing for efficient condensation.[1] |
| Inconsistent distillation temperature | - Unstable vacuum.- Inefficient stirring. | - Check for leaks in the distillation setup.- Ensure the vacuum pump is operating correctly.- Maintain consistent and vigorous stirring. |
| High volume of non-distillable residue | Polymerization of the unsaturated acyl chloride. | - Purify the starting 9(E)-Hexadecenoic acid before conversion.- Avoid excessive temperatures during the synthesis and distillation. |
Quantitative Data
The following table summarizes key quantitative data relevant to the vacuum distillation of this compound and related compounds.
| Parameter | Value | Notes |
| Molecular Weight of this compound | 272.85 g/mol | Calculated value. |
| Estimated Boiling Point of this compound | 130-140 °C at 1 mmHg | This is an estimate based on the boiling points of similar long-chain fatty acid chlorides. The exact temperature should be determined empirically during distillation. |
| Boiling Point of Oleoyl chloride (C18, cis-isomer) | 175-180 °C at 0.4 kPa (approx. 3 mmHg) | A close structural analog. |
| Boiling Point of Palmitoyl chloride (C16, saturated) | 110 °C at 15-24 μ (0.015-0.024 mmHg) | Demonstrates the significant reduction in boiling point at very low pressures. |
| Typical Yield | 80-95% | Highly dependent on the purity of the starting material and the distillation conditions. |
| Refractive Index (n20/D) of Oleoyl chloride | 1.4623 | Can be used as a preliminary indicator of purity for the purified fraction. |
Experimental Protocol: Vacuum Distillation of Crude this compound
1. Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a thermocouple
-
High-vacuum pump
-
Cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry)
-
Manometer
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
2. Procedure:
-
Apparatus Setup:
-
Ensure all glassware is thoroughly dried in an oven and assembled while still warm under a stream of inert gas to prevent atmospheric moisture contamination.
-
Assemble the short-path distillation apparatus. Lightly grease all joints with high-vacuum grease to ensure a good seal.
-
Place a magnetic stir bar in the distillation pot.
-
-
Charging the Flask:
-
Transfer the crude this compound into the distillation pot.
-
It is advisable to first remove any residual volatile solvents or reagents (like excess thionyl chloride) from the crude product under reduced pressure before proceeding with the high-vacuum distillation.
-
-
Distillation:
-
Begin stirring the crude material.
-
Slowly and carefully apply a vacuum, ensuring the system is stable and there are no leaks. The pressure should ideally be below 1 mmHg.
-
Once a stable vacuum is achieved, begin to gently heat the distillation pot using a heating mantle or an oil bath.
-
Increase the temperature gradually. Monitor the temperature of the vapor at the distillation head.
-
Collect a small forerun fraction, which may contain more volatile impurities.
-
Collect the main fraction of this compound when the vapor temperature is stable and corresponds to the expected boiling point at the recorded pressure.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
4. Post-Distillation Handling:
-
The purified this compound is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container, preferably in a freezer.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Unsaturated Fatty Acid Chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated fatty acid chlorides and encountering issues with color impurities.
Troubleshooting Guide
Color impurities in unsaturated fatty acid chlorides can arise from the purity of the starting materials, side reactions during synthesis, or degradation during purification. This section addresses common problems and provides systematic approaches to resolving them.
Problem: My final unsaturated fatty acid chloride product is discolored (e.g., yellow, brown, or red).
This is a common issue that can often be traced back to the starting materials or the reaction conditions. The color is often a result of oxidation or the presence of other chromophoric impurities.
-
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for discolored fatty acid chlorides.
-
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Impure Starting Fatty Acid | The purity of the initial unsaturated fatty acid is critical. Color in the final product is often a function of the purity of the starting oleic acid, with less pure starting material resulting in a dark red-brown product.[1] |
| Thermal Decomposition during Purification | Unsaturated fatty acid chlorides can be sensitive to high temperatures. Prolonged heating during distillation can lead to decomposition and color formation. |
| Oxidation | Exposure to air, especially at elevated temperatures, can cause oxidation of the unsaturated chains, leading to colored byproducts. |
| Residual Phosphorus Compounds | If phosphorus trichloride (B1173362) is used as the chlorinating agent, residual phosphorus compounds can cause color and instability over time.[2][3][4] |
| Side Reactions during Chlorination | The reaction of the fatty acid with the chlorinating agent (e.g., thionyl chloride, phosgene) can produce colored byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing color impurities from unsaturated fatty acid chlorides?
A1: The primary methods for decolorizing unsaturated fatty acid chlorides are:
-
Distillation: Particularly fractional or thin-film distillation under high vacuum is effective for separating the fatty acid chloride from less volatile impurities and can yield a water-white product.[1]
-
Adsorbent Treatment: Using materials like activated carbon or acid-activated clay can effectively remove color bodies and other impurities through adsorption.[5][6][7][8]
-
Oxidative Treatment: Contacting the fatty acid chloride with a strong oxidizer such as chlorine or ozone can reduce the Gardner color number by 2 to 8 units.[9]
-
Extraction: Liquid-liquid extraction with specific reagents, such as carboxylic acid amide hydrohalogens, can reduce the iodine color number.[10][11][12]
Q2: My oleoyl (B10858665) chloride is dark red-brown. What is the likely cause and how can I fix it?
A2: A dark red-brown color in oleoyl chloride is often attributed to the purity of the starting oleic acid.[1] Using a purified grade of oleic acid can result in a pale yellow product. If you are starting with a less pure oleic acid, purification of the final oleoyl chloride via high-vacuum distillation is recommended to obtain a water-white product.[1]
Q3: Can I use activated carbon to decolorize my unsaturated fatty acid chloride?
A3: Yes, activated carbon is a common adsorbent used for decolorization in the chemical and food industries.[6][7][8] It is effective at removing a wide range of organic color impurities. The process typically involves slurrying the activated carbon with the fatty acid chloride (or a solution of it) followed by filtration.
Q4: I am using distillation for purification, but the product is still colored. What should I check?
A4: If distillation is not yielding a colorless product, consider the following:
-
Vacuum Level: Ensure you are using a very low pressure (high vacuum) to minimize the boiling point and prevent thermal decomposition. Pressures in the range of 25 microns (μ) have been reported to be effective.[1]
-
Temperature: The distillation temperature should be kept as low as possible. Thin-film distillation is particularly advantageous as it minimizes the residence time at high temperatures.[2][3]
-
System Leaks: Air leaks can lead to oxidation of the hot fatty acid chloride, causing discoloration. Ensure all joints and connections are properly sealed.
-
Purity of the Crude Product: If the crude product is heavily contaminated, a single distillation may not be sufficient. Consider a pre-purification step such as an adsorbent treatment.
-
Troubleshooting Distillation Workflow
Caption: Troubleshooting workflow for colored distillate.
Q5: How does oxidative treatment for color removal work?
A5: Oxidative treatment involves reacting the colored impurities in the fatty acid chloride with a strong oxidizing agent like chlorine or ozone.[9] This process alters the chemical structure of the chromophores (color-causing molecules), rendering them colorless. The reaction is typically carried out by bubbling the oxidizing gas through the fatty acid chloride for a specific period.
Quantitative Data Summary
| Purification Method | Parameter Measured | Starting Value | Ending Value | Reference |
| Oxidative Treatment (Chlorine/Ozone) | Gardner Color Number | 6 to 18 | Reduction of 2 to 8 units | [9] |
| Extraction (DMF Hydrochloride) | Iodine Color Number | 38 | 26 | [10][11][12] |
| Distillation | Product Color | Dark red-brown | Water-white | [1] |
Experimental Protocols
Protocol 1: High-Vacuum Distillation of Oleoyl Chloride
This protocol is adapted from established laboratory procedures for the purification of oleoyl chloride.[1]
-
Objective: To purify crude oleoyl chloride to a water-white product.
-
Apparatus: A distillation apparatus suitable for high vacuum, including a distillation flask, a short-path distillation head, a condenser, a receiving flask, and a high-vacuum pump with a cold trap.
-
Procedure:
-
Place the crude oleoyl chloride (72-74 g) into the distillation flask.
-
Assemble the distillation apparatus and ensure all joints are securely sealed with high-vacuum grease.
-
Begin to evacuate the system using the high-vacuum pump. A pressure of 25 microns (μ) or lower is ideal.
-
Once the vacuum is stable, begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at a head temperature of 99-109°C (at 25 μ).
-
The resulting product should be a water-white liquid.
-
Discontinue heating and allow the system to cool completely before venting to atmospheric pressure.
-
Protocol 2: Decolorization using Activated Carbon
This is a general procedure for adsorbent treatment. The optimal amount of activated carbon and contact time may need to be determined empirically.
-
Objective: To remove color impurities from an unsaturated fatty acid chloride using activated carbon.
-
Materials: Crude unsaturated fatty acid chloride, powdered activated carbon, an inert solvent (e.g., hexane, optional), filtration apparatus (e.g., Buchner funnel with filter paper or a fritted glass filter).
-
Procedure:
-
If the fatty acid chloride is highly viscous, it may be diluted with a dry, inert solvent to facilitate mixing and filtration.
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), add the crude fatty acid chloride.
-
Add powdered activated carbon to the flask. A starting point is typically 1-5% by weight of the fatty acid chloride.
-
Stir the mixture at room temperature for 1-2 hours. Gentle heating may increase efficiency but should be used with caution to avoid thermal degradation.
-
Filter the mixture to remove the activated carbon. A filter aid (e.g., celite) may be used to improve filtration speed.
-
If a solvent was used, remove it under reduced pressure to obtain the purified fatty acid chloride.
-
Protocol 3: Oxidative Treatment with Chlorine Gas
This protocol is based on a patented process for reducing the color of fatty acid chlorides.[9] Caution: This procedure should be performed in a well-ventilated fume hood by personnel experienced in handling hazardous gases.
-
Objective: To reduce the Gardner color number of a fatty acid chloride.
-
Apparatus: A reaction vessel equipped with a gas inlet tube, a stirrer, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide (B78521) solution).
-
Procedure:
-
Place the colored fatty acid chloride into the reaction vessel.
-
Heat the vessel to the desired reaction temperature (e.g., 20-80°C).
-
Begin stirring the fatty acid chloride.
-
Introduce a slow stream of chlorine gas through the gas inlet tube below the surface of the liquid. The amount of chlorine can range from 0.4 to 8 mole % relative to the fatty acid chloride.
-
Continue the gas addition and stirring for the desired reaction time (e.g., 0.1 to 2 hours).
-
Stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Cool the reaction mixture to room temperature. The product is the decolorized fatty acid chloride.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. JP6551728B2 - Method for producing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 4. WO2015159892A1 - Method for manufacturing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 5. kiche.or.kr [kiche.or.kr]
- 6. Activated carbon is a highly porous, hydrophilic and chemically stable material that can adsorb large amounts of impurities and organic substances. In the sugar industry, activated carbon can be used to remove impurities such as pigments, proteins, and oxides in syrup, thereby improving the purity and quality of sugar. [zhulincarbon.com]
- 7. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 8. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 9. EP0275700A1 - Process for reducing color in fatty acid chlorides - Google Patents [patents.google.com]
- 10. CN1174954C - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 11. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 12. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Troubleshooting low yields in acylation reactions with 9(E)-Hexadecenoyl chloride
Welcome to the technical support center for acylation reactions involving 9(E)-Hexadecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the acyl chloride derivative of 9(E)-Hexadecenoic acid, a monounsaturated fatty acid. Its reactive acyl chloride group makes it a valuable intermediate for introducing a C16 unsaturated acyl chain into various molecules.[1] This is particularly useful in the synthesis of esters, amides, and other derivatives for applications in pharmaceuticals, agrochemicals, and surfactants.[2]
Q2: What are the most common reasons for low yields in my acylation reaction with this compound?
Low yields in acylation reactions can stem from several factors. The most common culprits include:
-
Hydrolysis of this compound: Acyl chlorides are highly reactive towards water.[3][4] Any moisture in your reagents or glassware will convert the acyl chloride to the much less reactive carboxylic acid, significantly reducing your yield.[5][6]
-
Suboptimal Reaction Temperature: The temperature can greatly influence the reaction rate and the formation of side products. Higher temperatures may be needed to overcome the activation energy, especially with sterically hindered substrates, but excessive heat can lead to degradation.[7]
-
Steric Hindrance: The long aliphatic chain of this compound can present significant steric bulk. This can hinder its approach to the nucleophile, especially with sterically crowded alcohols or secondary amines.[8][9]
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial for reaction efficiency. The solvent can influence the solubility of reagents and stabilize intermediates, while the base is necessary to neutralize the HCl byproduct, which can otherwise protonate and deactivate the nucleophile.[2][10]
-
Side Reactions: The double bond in this compound can potentially undergo isomerization or polymerization under certain reaction conditions, leading to a mixture of products and a lower yield of the desired compound.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing very low to no conversion of your starting materials, follow this troubleshooting workflow:
Detailed Steps:
-
Ensure Anhydrous Conditions: Acyl chlorides readily react with water.[3][4] Flame-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Purity: Impurities in your substrate, this compound, or solvent can inhibit the reaction. The most common impurity in the acyl chloride is its corresponding carboxylic acid, which is unreactive.[6]
-
Optimize Reaction Temperature: For sterically hindered substrates, an increase in temperature may be necessary to overcome the activation energy.[8] However, be aware that higher temperatures can also promote side reactions. A stepwise increase in temperature (e.g., from room temperature to 40°C, then 60°C) while monitoring the reaction by TLC or LC-MS is recommended.
-
Evaluate Base and Solvent: A non-nucleophilic, sterically hindered base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is often a good choice to scavenge the HCl produced without competing with your nucleophile. The solvent should fully dissolve your starting materials. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.
Issue 2: Formation of Multiple Products or Impurities
The presence of multiple spots on a TLC plate or several peaks in your chromatogram could be due to side reactions.
Potential Side Reactions and Solutions:
-
Hydrolysis: As mentioned, this is a major issue. The resulting carboxylic acid can be difficult to separate from the product.
-
Solution: Strictly adhere to anhydrous techniques.
-
-
Polymerization: The double bond in the acyl chloride can be susceptible to polymerization, especially in the presence of acid catalysts or at elevated temperatures.
-
Solution: Maintain a moderate reaction temperature and consider using a radical inhibitor if polymerization is suspected.
-
-
Isomerization: The position or geometry of the double bond could potentially isomerize under harsh conditions (e.g., strong acid or base, high heat).
-
Solution: Use mild reaction conditions and non-nucleophilic bases. Analyze the product by NMR to confirm the double bond's integrity.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different reaction parameters can affect the yield of acylation reactions. While specific data for this compound is limited, the data for similar long-chain acyl chlorides like palmitoyl (B13399708) chloride (C16:0) provides a useful reference.
Table 1: Effect of Solvent on the Acylation of (-)-epigallocatechin (B1671488) gallate (EGCG) with Palmitoyl Chloride
| Solvent | Relative Polarity | Yield (%) |
| Acetone (B3395972) | 0.355 | 90.6 |
| Ethyl Acetate (B1210297) | 0.228 | <90.6 |
| Diethyl Ether | 0.117 | <90.6 |
| Dimethylformamide (DMF) | 0.386 | <90.6 |
Reaction Conditions: 2 molar ratio of palmitoyl chloride, sodium acetate as base. Data adapted from a study on the acylation of EGCG.[8] The yield was not directly proportional to solvent polarity, with acetone providing the highest yield in this specific case.[8]
Table 2: Comparison of Bases in Amide Formation with Acyl Chlorides
| Base | Condition | Substrate | Yield (%) |
| Triethylamine | Anhydrous | Phenylacetyl chloride + L-phenylalanine | Low (multiple products) |
| Aqueous NaOH | Aqueous | Phenylacetyl chloride + L-phenylalanine | 84 |
| K3PO4 (anhydrous) | Anhydrous | Phenylacetyl chloride + L-phenylalanine | 82 (no racemization) |
| Triethylamine | Anhydrous | 4-Nitroaniline + Phenylacetyl chloride | Low |
| K3PO4 (anhydrous) | Anhydrous | 4-Nitroaniline + Phenylacetyl chloride | 98 |
Data adapted from a study on improved amide synthesis.[5] Anhydrous conditions with a weak inorganic base like K3PO4 can provide excellent yields and avoid side reactions like hydrolysis and ketene (B1206846) formation.[5]
Table 3: Reactivity of Primary vs. Secondary Amines
| Amine Type | General Reactivity with Acyl Chlorides | Key Factors |
| Primary Amine (e.g., R-NH2) | High | Less steric hindrance, higher nucleophilicity.[2][9] |
| Secondary Amine (e.g., R2-NH) | Moderate to Low | Increased steric hindrance, lower nucleophilicity.[2][9] |
Primary amines are generally more reactive towards acyl chlorides than secondary amines due to their greater accessibility and higher nucleophilicity.[2][9]
Experimental Protocols
General Protocol for N-acylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DCM.
-
Add the base (TEA or DIPEA) and cool the mixture to 0°C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Acylation of Secondary Amines with 9(E)-Hexadecenoyl Chloride
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with the acylation of secondary amines using 9(E)-Hexadecenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the reaction of this compound with a secondary amine?
The optimal reaction temperature is highly dependent on the specific secondary amine's nucleophilicity and steric hindrance. A general starting point for this exothermic reaction is to begin at a low temperature, such as 0 °C, and then allow the reaction to gradually warm to room temperature. For less reactive or sterically hindered amines, a higher temperature may be required.
Q2: My reaction is not proceeding to completion. What are the potential causes and solutions?
Several factors could hinder the reaction's completion. Insufficient reactivity of the amine is a common issue.[1] The amine's nucleophilicity is reduced by bulky substituents or electron-withdrawing groups.[1] Another possibility is that the hydrogen chloride (HCl) generated as a byproduct is protonating the starting amine, rendering it unreactive.[1]
Troubleshooting Steps:
-
Increase Temperature: Gradually warm the reaction mixture. For unreactive amines, temperatures of 60-70°C might be necessary.[2]
-
Add a Catalyst: A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly speed up the reaction.[2]
-
Use a Stronger Base: If a standard base like triethylamine (B128534) or pyridine (B92270) is insufficient to neutralize the HCl byproduct and drive the reaction, a stronger, non-nucleophilic base could be employed.[2]
-
Change the Solvent: Switching to a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA) can sometimes improve reaction rates.[2]
Q3: What are common side reactions, and how can I minimize them?
The primary side reaction is the hydrolysis of the acyl chloride by any residual water in the reactants or solvent.[1] This forms the corresponding carboxylic acid, which will not react with the amine. To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents.
Q4: Which base should I use for this reaction?
A tertiary amine, such as triethylamine or pyridine, is commonly used as a base.[3][4] Its role is to neutralize the HCl generated during the reaction, preventing the protonation of the secondary amine reactant.[3] Forcing conditions might necessitate a stronger base.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Low reactivity of the secondary amine.2. Inactivation of the amine by HCl byproduct.3. Hydrolysis of the acyl chloride. | 1. Increase the reaction temperature.2. Add a nucleophilic catalyst (e.g., DMAP).3. Ensure an adequate amount of base is present (at least one equivalent).4. Use anhydrous solvents and dry glassware. |
| Reaction is very slow | Sterically hindered or electronically deactivated amine.[1] | 1. Increase reaction temperature.2. Add a catalytic amount of DMAP.3. Consider using a more polar aprotic solvent. |
| Formation of a white precipitate | The precipitate is likely the hydrochloride salt of the base or the starting amine.[5] | This is expected. The salt is typically removed during the aqueous workup. |
| Difficult to remove the base after reaction | Pyridine can sometimes be difficult to remove completely. | Perform an aqueous wash with a dilute copper sulfate (B86663) solution to help remove residual pyridine.[4] |
Experimental Protocols
General Protocol for the Acylation of a Secondary Amine with this compound
This protocol provides a general starting point. The optimal conditions, particularly the temperature, may need to be adjusted based on the specific secondary amine used.
Materials:
-
This compound
-
Secondary amine
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
4-Dimethylaminopyridine (DMAP) (optional catalyst)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (oven-dried)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
If the amine is known to be unreactive, add a catalytic amount of DMAP (e.g., 0.05 equivalents).
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Perform an aqueous workup to remove the hydrochloride salt and excess reagents. This typically involves washing the organic layer with dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Workflow for optimizing the acylation of a secondary amine.
Caption: Mechanism of acylation of a secondary amine with an acyl chloride.
References
Identifying and minimizing side products in 9(E)-Hexadecenoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9(E)-Hexadecenoyl chloride. The information is designed to help identify and minimize the formation of side products during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products in reactions involving this compound typically arise from reactions at the acyl chloride group and the carbon-carbon double bond. These can include:
-
Hydrolysis: Reaction with trace amounts of water to form 9(E)-Hexadecenoic acid.
-
Isomerization: Migration or change in the stereochemistry of the C9 double bond (e.g., to the cis-isomer or other positional isomers). This can be promoted by acid catalysts or elevated temperatures.
-
Halogen Addition: Addition of a halogen (e.g., chlorine from the acyl chloride or other sources) across the double bond, leading to a di-halogenated hexadecanoyl chloride.
-
Polymerization: Under certain conditions, the unsaturated fatty acid chloride can undergo polymerization.
Q2: My amide synthesis with an unsaturated fatty acid chloride is giving low yields (around 60%). How can I improve this?
A2: Low yields in amide synthesis with unsaturated fatty acid chlorides are often due to side reactions, especially if the amine has other reactive functional groups. A study on the synthesis of C-5HT with unsaturated fatty acids reported yields of 57-75% when a protecting group was not used, due to the lack of selectivity of the fatty acid chloride.[1] To improve yields to over 90%, consider using a coupling reagent that activates the carboxylic acid, allowing for milder reaction conditions.[1] This approach can often be performed without the need for protecting groups.[1]
Q3: Can the double bond in this compound react under standard acylation conditions?
A3: While the acyl chloride is the more reactive functional group, the double bond can participate in side reactions under certain conditions. For instance, in the presence of a Lewis acid like ethylaluminium dichloride (EtAlCl₂), Friedel-Crafts acylation can occur at the double bond of a similar unsaturated fatty acid (oleic acid), leading to the formation of β,γ-unsaturated oxocarboxylic acids.[2] Therefore, it is crucial to control the reaction conditions and avoid strong Lewis acids if only acylation at the carbonyl is desired.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Product contains significant amounts of 9(E)-Hexadecenoic acid. | Presence of water in the reactants or solvent. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly distilled reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Spectroscopic data (e.g., NMR) suggests the presence of double bond isomers. | Acid-catalyzed isomerization. | Avoid acidic conditions where possible. If an acid scavenger is needed, use a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). For reactions sensitive to isomerization, consider base-catalyzed methods and maintain low reaction temperatures. |
| Mass spectrometry indicates the addition of two chlorine atoms to the product. | Halogen addition to the double bond. | This can occur if free halogen is present. Ensure the this compound is pure and free from residual chlorinating agents used in its synthesis. Running the reaction in the dark can sometimes minimize radical halogenation pathways. |
| Formation of a viscous, insoluble material (polymer). | High reaction temperatures or presence of radical initiators. | Conduct the reaction at the lowest effective temperature. Ensure the reaction mixture is free of radical initiators (e.g., peroxides). The use of radical inhibitors can be considered in specific cases. |
| Low yield of the desired ester in an esterification reaction. | Incomplete reaction or side reactions. | In the esterification of the related oleic acid with ethanol (B145695), the yield of ethyl oleate (B1233923) was found to be sensitive to the molar ratio of reactants and the purity of the alcohol.[3][4] An optimal ethanol-to-oleic acid molar ratio of 3:1 and high purity ethanol (100%) resulted in the best yields.[3][4] For this compound, it is recommended to use a slight excess of the alcohol and ensure it is anhydrous. |
Quantitative Data on Side Product Formation
While specific quantitative data for this compound is limited in the literature, data from similar unsaturated fatty acid derivatives can provide insights.
Table 1: Influence of Ethanol-to-Oleic Acid Molar Ratio on Ethyl Oleate Yield in Esterification
| Ethanol-to-Oleic Acid Molar Ratio | Ethyl Oleate Yield (%) | Oleic Acid Conversion (%) |
| 1:1 | 9.56 | - |
| 3:1 | 11.13 | 55.60 |
| 12:1 | 5.56 | - |
| Data from esterification of oleic acid using a 13X zeolite catalyst at 70°C.[3][4] |
Table 2: Influence of Ethanol Purity on Ethyl Oleate Yield
| Ethanol Purity (%) | Ethyl Oleate Yield (%) |
| 80 | 8.58 |
| 100 | 13.90 |
| Data from esterification of oleic acid at a 3:1 molar ratio with a 13X zeolite catalyst.[3][4] |
Key Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis from this compound and a Primary Amine
This protocol is adapted from a general method for amide synthesis using the bio-based solvent Cyrene™.[5][6]
-
To a stirred solution of this compound (1.0 equiv.) in Cyrene™ (to make a 1M solution) at 0°C, add triethylamine (1.1 equiv.).
-
Slowly add the primary amine (1.0 equiv.).
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Add water to the mixture and stir until the amide product precipitates.
-
Filter the precipitate and wash with water to yield the pure amide.
-
For non-precipitating products, an aqueous work-up followed by extraction with an organic solvent and column chromatography may be necessary.
Protocol 2: Esterification of this compound with an Alcohol
This is a general procedure for the esterification of an acyl chloride.
-
Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired alcohol (1.0-1.2 equiv.) followed by a non-nucleophilic base such as pyridine or triethylamine (1.1 equiv.) to scavenge the HCl byproduct.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Signaling Pathway
Long-chain monounsaturated fatty acids (LCMUFAs), such as those derived from this compound, have been implicated in the upregulation of the PPAR signaling pathway. This pathway plays a role in lipid metabolism and inflammation, and its activation is associated with a reduction in atherosclerosis.
Caption: PPAR signaling pathway activation by a long-chain monounsaturated fatty acid.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a reaction with this compound and analyzing the products.
Caption: General experimental workflow for this compound reactions.
Logical Relationship of Side Products
This diagram illustrates the logical relationships between reaction conditions and the formation of potential side products.
Caption: Relationship between reaction conditions and side product formation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aocs.org [aocs.org]
- 3. cetjournal.it [cetjournal.it]
- 4. Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Catalyst | Chemical Engineering Transactions [cetjournal.it]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Best practices for handling moisture-sensitive 9(E)-Hexadecenoyl chloride
Welcome to the technical support center for (9E)-Hexadecenoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this moisture-sensitive reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (9E)-Hexadecenoyl chloride and why is it moisture-sensitive?
A1: (9E)-Hexadecenoyl chloride (CAS No. 112713-36-7) is a reactive acyl chloride derivative of (9E)-hexadecenoic acid.[1][2] Like other acyl chlorides, the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. This high reactivity makes it extremely susceptible to nucleophilic attack by water. When exposed to moisture, it rapidly hydrolyzes to form (9E)-hexadecenoic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This degradation will consume your reagent, lower the yield of your desired product, and introduce impurities into your reaction.
Q2: How should I properly store (9E)-Hexadecenoyl chloride?
A2: To maintain its integrity, (9E)-Hexadecenoyl chloride must be stored under controlled conditions. It is crucial to keep the container tightly sealed to prevent the ingress of atmospheric moisture.[5][6] For long-term storage, a freezer is recommended.[2][7] The compound should be stored under an inert atmosphere, such as nitrogen or argon.[6][8]
Q3: What personal protective equipment (PPE) is required when handling (9E)-Hexadecenoyl chloride?
A3: Due to its corrosive nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: NIOSH-approved safety glasses or goggles and a face shield are essential to protect from splashes.[5][8]
-
Skin & Body Protection: A flame-resistant lab coat, full-length pants, and closed-toed shoes are required.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and wash hands after handling.[9]
-
Respiratory Protection: All handling of (9E)-Hexadecenoyl chloride must be performed inside a certified chemical fume hood to avoid inhaling corrosive vapors.[5][8] If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used.[5]
Q4: What materials are incompatible with (9E)-Hexadecenoyl chloride?
A4: (9E)-Hexadecenoyl chloride reacts violently or exothermically with a range of substances. Avoid contact with:
-
Alcohols
-
Amines
-
Strong bases
-
Oxidizing agents
-
Metals (due to the generation of HCl gas upon hydrolysis, which can corrode metals and potentially generate flammable hydrogen gas)[6][8]
Storage & Handling Conditions Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Freezer (-20 °C to 0 °C) | Minimizes degradation and reactivity over time.[2][7] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture and oxygen.[6][8] |
| Container | Tightly sealed, original container | Prevents moisture ingress.[5][10] |
| Handling Location | Certified Chemical Fume Hood | Protects user from corrosive and harmful vapors.[5][8] |
| Glassware | Oven-dried or flame-dried | Removes adsorbed moisture from glass surfaces.[11] |
| Solvents | Anhydrous grade | Prevents hydrolysis of the acyl chloride by residual water in the solvent.[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reagent Degradation: The (9E)-Hexadecenoyl chloride was exposed to moisture and hydrolyzed. | 1. Purchase a new bottle of the reagent. 2. Ensure all glassware is rigorously dried before use. 3. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. 4. Handle the reagent exclusively under an inert atmosphere.[3][11] |
| Insufficiently Reactive Nucleophile: The amine, alcohol, or other nucleophile is not reactive enough under the current conditions. | 1. Consider adding a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), for reactions with less reactive nucleophiles.[3] 2. Try a stronger, non-nucleophilic base to activate the nucleophile.[3] 3. Gently heat the reaction, monitoring for side product formation. | |
| Formation of Carboxylic Acid Byproduct | Hydrolysis: Trace amounts of water are present in the reaction. | 1. Further dry all solvents and reagents. 2. Increase the amount of inert gas flow during the reaction setup. 3. Ensure the reaction is protected from the atmosphere (e.g., with a drying tube or positive pressure of inert gas). |
| Reaction Stalls or is Sluggish | Poor Solubility: Reagents may not be fully dissolved at the reaction temperature. | 1. Choose a different anhydrous solvent in which all reagents are more soluble. 2. Slightly increase the reaction temperature, if the product is stable at higher temperatures. |
| Base Incompatibility: The base used (e.g., triethylamine) may be forming an unreactive salt with the nucleophile. | 1. Switch to a different non-nucleophilic base such as diisopropylethylamine (DIPEA). | |
| Difficulty Isolating Product During Aqueous Workup | Emulsion Formation: The fatty acid chain of the product or byproducts may be acting as a surfactant. | 1. Attempt to break the emulsion by adding a saturated brine (NaCl) solution. 2. If brine fails, try adding a small amount of a different organic solvent. 3. Centrifugation can also be an effective method to separate the layers.[3] |
Experimental Protocols & Workflows
General Protocol for Amide Synthesis
This protocol describes a standard procedure for the acylation of a primary or secondary amine with (9E)-Hexadecenoyl chloride.
Methodology:
-
Preparation: Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of (9E)-Hexadecenoyl chloride (1.1 equivalents) in anhydrous DCM to the stirred amine solution via syringe over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of water or a saturated aqueous solution of sodium bicarbonate while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[3]
Visual Guides
The following diagrams illustrate key workflows for handling (9E)-Hexadecenoyl chloride.
Caption: Workflow for handling moisture-sensitive reagents.
Caption: Troubleshooting logic for low product yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. larodan.com [larodan.com]
- 3. benchchem.com [benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. wcu.edu [wcu.edu]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. larodan.com [larodan.com]
- 8. fishersci.com [fishersci.com]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. chemos.de [chemos.de]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Improving the long-term stability of 9(E)-Hexadecenoyl chloride in storage
Technical Support Center: 9(E)-Hexadecenoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for improving the long-term storage stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound is an unsaturated acyl chloride.[1][2] Like other acyl chlorides, its reactivity stems from the functional group (-COCl). The carbon atom in this group is bonded to two highly electronegative atoms (oxygen and chlorine), which pull electrons away from it. This makes the carbon atom highly electron-deficient and susceptible to attack by nucleophiles—molecules with available electrons, such as water, alcohols, and amines.[3][4]
Q2: What is the primary cause of degradation during storage?
A2: The primary degradation pathway is hydrolysis. Acyl chlorides react readily with moisture, even trace amounts in the atmosphere, to form the corresponding carboxylic acid (9(E)-Hexadecenoic acid) and corrosive hydrogen chloride (HCl) gas.[3][5][6][7][8] This reaction is often vigorous and exothermic.[9] The presence of these degradation products can significantly impact subsequent reactions by reducing the purity of the starting material and introducing acidic impurities.[3][5]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound must be stored under strictly controlled anhydrous (moisture-free) and inert conditions. The key is to prevent contact with moisture and atmospheric oxygen.[9] Best practices include storing it in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere like dry nitrogen or argon.[10] For enhanced stability, especially for long-term storage, refrigeration or freezing is recommended.
Q4: How can I tell if my this compound has degraded?
A4: Visual and olfactory cues can indicate degradation. A pure acyl chloride is typically a colorless to pale yellow liquid.[11] Degradation may be indicated by:
-
Fuming: The bottle may release steamy, acidic fumes (HCl gas) upon opening, which is a result of reaction with humid air.[11][12]
-
Pungent Smell: A sharp, acrid smell of HCl mixed with the fatty-acid odor of the corresponding carboxylic acid.[11]
-
Changes in Appearance: Increased viscosity or the presence of solid precipitates (the carboxylic acid may be a solid at room temperature).
-
Analytical Confirmation: Techniques like IR or NMR spectroscopy can confirm degradation. For instance, IR spectroscopy can detect the appearance of a broad O-H stretch characteristic of a carboxylic acid.[13]
Q5: Is it better to store the compound as a neat liquid or in a solution?
A5: Storing the compound as a neat (undiluted) liquid under an inert atmosphere is generally preferred to minimize the risk of reaction with solvent impurities. If you must store it in a solution, use a thoroughly dried, anhydrous, non-protic solvent (e.g., anhydrous dichloromethane, hexanes). Ensure the solvent is free of any reactive functional groups.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound, particularly after a period of storage.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Acylation Reaction | 1. Degradation of Acyl Chloride: The primary cause is often hydrolysis due to improper storage, leading to a lower concentration of the active reagent.[3][5] | 1. Verify Purity: Before use, assess the purity of the acyl chloride (See Experimental Protocol section). If degraded, consider purification by distillation under reduced pressure or use a fresh batch. |
| 2. Presence of Moisture: Trace water in the reaction solvent, glassware, or other reagents will consume the acyl chloride.[3][5] | 2. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven. Use anhydrous grade solvents. Purge the reaction vessel with an inert gas (N₂ or Ar) before and during the addition of reagents.[3] | |
| 3. Insufficient Base: In reactions with amines or alcohols, a base (e.g., triethylamine (B128534), pyridine) is often used to neutralize the HCl byproduct. Insufficient base can halt the reaction. | 3. Use Adequate Base: Use at least a stoichiometric equivalent of a non-nucleophilic base, and often a slight excess (e.g., 1.1-1.2 equivalents), to scavenge HCl as it is formed.[3] | |
| Appearance of Unexpected Byproducts | 1. Carboxylic Acid Impurity: Hydrolyzed acyl chloride introduces the corresponding carboxylic acid into the reaction. | 1. Purify Starting Material: If the starting material is impure, purify it before the reaction. |
| 2. Side Reactions: The unsaturated (alkene) bond in the molecule might undergo side reactions under certain conditions (e.g., acidic conditions catalyzed by HCl byproduct). | 2. Control Reaction Conditions: Maintain the recommended reaction temperature and use an appropriate base to immediately neutralize generated HCl. | |
| Reagent Fumes Vigorously Upon Opening | 1. Reaction with Atmospheric Moisture: This is a clear sign that the compound is reacting with humidity in the air.[11][12] | 1. Handle Under Inert Atmosphere: Open the container and handle the reagent under a blanket of dry nitrogen or argon, or inside a glove box.[10][14] |
| 2. Improper Sealing: The container cap may not be providing an airtight seal. | 2. Improve Sealing: After use, flush the headspace with inert gas before tightly resealing. Consider using parafilm or electrical tape around the cap for extra protection during short-term storage.[12] Aliquoting the reagent into smaller, single-use vials can also minimize repeated exposure of the main stock to air.[10] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of potential degradation reactions. Some thermolabile acyl chlorides can decompose even at ambient temperatures.[9] |
| Atmosphere | Inert Gas (Dry Nitrogen or Argon) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[10] |
| Container | Borosilicate Glass Bottle | Provides a non-reactive surface. |
| Cap/Seal | PTFE-lined Cap (e.g., Sure/Seal™ bottle) | Provides an excellent barrier against moisture ingress and is chemically resistant to HCl.[14] |
| Environment | Dry, Well-Ventilated Area | Store away from heat, ignition sources, and incompatible materials like water, alcohols, and bases.[15] |
Experimental Protocols
Protocol: Purity Assessment by Derivatization and HPLC Analysis
Direct analysis of highly reactive acyl chlorides can be challenging.[13][16] A common and reliable method involves converting the acyl chloride into a stable derivative, which can then be easily quantified using standard techniques like High-Performance Liquid Chromatography (HPLC).
Objective: To determine the purity of a this compound sample by converting it to a stable amide and analyzing the product via HPLC.
Materials:
-
This compound sample
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine (B48309) (or other suitable primary amine)
-
Triethylamine (TEA), anhydrous
-
HPLC grade solvents (e.g., Acetonitrile, Water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard analytical glassware (flasks, syringes, separatory funnel)
Procedure:
-
Preparation (Under Inert Atmosphere):
-
Ensure all glassware is oven-dried (≥120°C) and cooled under a stream of dry nitrogen or in a desiccator.
-
In a round-bottom flask, dissolve a known quantity of benzylamine (e.g., 1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[3]
-
Cool the solution to 0°C using an ice bath.
-
-
Derivatization Reaction:
-
Accurately weigh a sample of the this compound (e.g., ~0.9 equivalents to ensure the amine is in excess) and dissolve it in a small volume of anhydrous DCM.
-
Using a dry syringe, slowly add the acyl chloride solution to the stirred amine solution at 0°C over 10-15 minutes.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid and HCl.[3]
-
Transfer the mixture to a separatory funnel, separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide derivative.
-
-
HPLC Analysis:
-
Prepare a standard solution of the purified amide derivative at a known concentration.
-
Prepare a solution of the crude derivative sample at a known concentration.
-
Analyze both the standard and the sample by reverse-phase HPLC with UV detection. The amide product will have a strong UV chromophore from the benzyl (B1604629) group, making it easy to detect.
-
The purity of the original this compound is calculated by comparing the peak area of the amide in the sample to the standard curve.
-
Mandatory Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for experiments using stored this compound.
References
- 1. 9(E)-Octadecenoyl chloride | 7459-35-0 | HAA45935 [biosynth.com]
- 2. (E)-hexadec-9-enoyl chloride | C16H29ClO | CID 6272807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. savemyexams.com [savemyexams.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. download.basf.com [download.basf.com]
- 10. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 16. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Quenching and workup procedures for 9(E)-Hexadecenoyl chloride reactions
Welcome to the Technical Support Center for 9(E)-Hexadecenoyl Chloride Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical quenching and workup stages of reactions involving this compound and other long-chain fatty acyl chlorides. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the safe and efficient handling of your reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for reactions with this compound?
A1: The choice of quenching agent depends on the desired outcome of your reaction and the subsequent workup steps. Common quenching agents include water, alcohols (e.g., methanol, ethanol), and aqueous basic solutions (e.g., saturated sodium bicarbonate). Water is used to hydrolyze any remaining this compound to its corresponding carboxylic acid, 9(E)-hexadecenoic acid.[1] Alcohols will convert the acyl chloride to the corresponding ester.[1] Aqueous basic solutions neutralize the HCl generated during the reaction and can also hydrolyze the acyl chloride.
Q2: Why is emulsion formation a common problem during the workup of this compound reactions, and how can I prevent it?
A2: The long hydrocarbon tail of this compound and its derivatives imparts surfactant-like properties, leading to the formation of stable emulsions during aqueous workups. Vigorous shaking of the separatory funnel is a primary cause. To prevent emulsions, use gentle swirling or inversions for mixing instead of aggressive shaking. Additionally, adding brine (saturated NaCl solution) to the aqueous layer increases its ionic strength, which helps to break up emulsions.
Q3: Can I monitor the progress of the quenching reaction?
A3: While direct real-time monitoring of the quench can be challenging due to its typically rapid nature, you can confirm the absence of the highly reactive acyl chloride after the workup. A simple method is to take a small aliquot of the organic layer, evaporate the solvent, and add a drop of an alcohol like methanol. If the acyl chloride is still present, you may observe the evolution of HCl gas. For more rigorous analysis, techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy can be used on the worked-up product to confirm the disappearance of the acyl chloride and the appearance of the desired product (e.g., ester, carboxylic acid).
Q4: What are the key safety precautions when quenching a reaction involving this compound?
A4: Acyl chlorides react vigorously with protic reagents like water and alcohols, releasing heat and HCl gas.[1] Always perform the quench in a well-ventilated fume hood. The quenching agent should be added slowly and cautiously, especially if the reaction was performed on a large scale. Cooling the reaction mixture in an ice bath before and during the quench is highly recommended to control the exotherm. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.
Troubleshooting Guide
This guide addresses common issues encountered during the quenching and workup of this compound reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | - Vigorous shaking during extraction.- Presence of surfactant-like byproducts.- High concentration of long-chain molecules. | - Prevention: Use gentle swirling instead of shaking for extraction.- Break Emulsion: - Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Let the separatory funnel stand for an extended period (15-30 minutes) to allow for phase separation. - Gently stir the emulsion with a glass rod. - For stubborn emulsions, filter the mixture through a pad of Celite® or glass wool. - As a last resort, centrifugation can be effective. |
| Low Product Yield | - Incomplete reaction prior to quenching.- Hydrolysis of the desired product during workup.- Loss of product in the aqueous layer or emulsion.- Incomplete extraction. | - Ensure the initial reaction has gone to completion using TLC or another appropriate method.- If the product is sensitive to acid, use a buffered or basic quench.- Break any emulsions to ensure complete phase separation.- Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL) to maximize recovery. |
| Product Contamination with Carboxylic Acid | - Incomplete conversion of the starting carboxylic acid to the acyl chloride.- Hydrolysis of the acyl chloride during the reaction or workup. | - Ensure anhydrous conditions during the formation of the acyl chloride.- If the desired product is not the carboxylic acid, avoid quenching with water. Use an alcohol or a non-protic workup if possible.- The carboxylic acid can often be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution. |
| Milky or Cloudy Organic Layer | - Presence of finely dispersed water. | - Wash the organic layer with brine.- Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate).- If the cloudiness persists, consider filtering the solution through a plug of silica (B1680970) gel or celite. |
Experimental Protocols
Protocol 1: General Quenching and Workup for the Synthesis of a 9(E)-Hexadecenoyl Ester
This protocol assumes the reaction of this compound with an alcohol to form an ester.
-
Cooling: Once the primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with gentle stirring. The addition should be dropwise initially to control the effervescence from the neutralization of HCl and the reaction with any unreacted acyl chloride. Continue the addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If two phases are not clearly visible, add brine to help break any emulsion. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Collect the organic layer.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (if an acid-labile protecting group is not present) to remove any basic impurities.
-
Saturated aqueous NaHCO₃ to remove any acidic impurities.
-
Brine to remove the majority of the dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Qualitative Comparison of Quenching Reagents
| Quenching Reagent | Primary Purpose | Advantages | Disadvantages | Best For |
| Water (H₂O) | Hydrolyzes excess acyl chloride to the carboxylic acid. | Readily available and inexpensive. | Can lead to acidic conditions (HCl formation), potentially hydrolyzing acid-sensitive products. Vigorous reaction. | When the desired product is stable to acid and the corresponding carboxylic acid byproduct is easily separable. |
| Alcohols (e.g., MeOH, EtOH) | Converts excess acyl chloride to an ester. | Generally less vigorous than water. The resulting ester may be easier to separate than the carboxylic acid. | Introduces a new ester byproduct that needs to be removed. | Reactions where the resulting methyl or ethyl ester is volatile or easily separable from the main product. |
| Saturated NaHCO₃ (aq) | Neutralizes HCl and hydrolyzes excess acyl chloride. | Neutralizes acid, preventing degradation of acid-sensitive products. | Can cause significant gas evolution (CO₂), requiring slow and careful addition. Can promote emulsions. | Reactions with acid-sensitive products or when acidic byproducts need to be removed. |
| Pyridine or Triethylamine (in an inert solvent) | Acts as a base to neutralize HCl. | Homogeneous quenching if the reaction solvent is compatible. Avoids aqueous workup initially. | Can be difficult to remove from the product. Can form salts that may complicate purification. | Anhydrous reactions where the introduction of water must be avoided. |
Solubility Data for Similar Long-Chain Acyl Chlorides
| Solvent | Solubility | Notes |
| Water | Insoluble, reacts | Decomposes to form the corresponding carboxylic acid and HCl.[2] |
| Ethanol | Soluble, reacts | Reacts to form the corresponding ethyl ester. |
| Diethyl Ether | Soluble[3] | A common solvent for extraction and reaction. |
| Chloroform | Soluble[3] | Good solvent for reactions and purification. |
| Dichloromethane (DCM) | Soluble | A common reaction and extraction solvent. |
| Toluene | Soluble | Can be used as a reaction solvent. |
| Acetone | Soluble | Can be used as a reaction solvent. |
| Tetrahydrofuran (THF) | Soluble | A common reaction solvent. |
| Ethyl Acetate | Sparingly Soluble[4] | Often used for extraction and chromatography. |
Visualizations
Caption: A generalized workflow for the quenching and workup of this compound reactions.
Caption: A decision tree for troubleshooting persistent emulsions during workup procedures.
References
Technical Support Center: In-line Purification for Continuous Flow Synthesis with Acyl Chlorides
Welcome to the Technical Support Center for in-line purification techniques in continuous flow synthesis involving acyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to this advanced synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using in-line purification in continuous flow synthesis compared to traditional batch methods?
A1: In-line purification in continuous flow systems offers several key advantages over batch processing. It enables the handling of unstable intermediates by immediately purifying them as they are formed.[1] This integration of synthesis and purification into a single, continuous process significantly reduces manual handling and overall processing time.[2] Furthermore, it can lead to improved product quality and consistency by continuously removing byproducts and excess reagents.
Q2: What are the most common in-line purification techniques for reactions involving acyl chlorides?
A2: The most prevalent in-line purification methods for continuous flow reactions with acyl chlorides include the use of scavenger resins and liquid-liquid extraction (LLE).[1] Scavenger resins are solid-supported reagents that react with and retain excess acyl chloride or other reactive species, allowing the desired product to flow through.[2] Continuous LLE separates the product from impurities based on their differential solubility in two immiscible liquid phases.
Q3: How do I select the appropriate scavenger resin for my acyl chloride reaction?
A3: The choice of scavenger resin depends on the nature of the species you need to remove. For scavenging excess acyl chlorides, amine-functionalized resins are highly effective.[3] Key parameters to consider are the resin's capacity (loading level), swelling characteristics in your chosen solvent, and reactivity towards the target molecule. It is crucial to select a resin that does not interact with your desired product.
Q4: What are the main challenges associated with implementing in-line purification in a continuous flow setup?
A4: Common challenges include clogging of the system, especially when using packed-bed reactors with scavenger resins, which can be caused by precipitation of byproducts or swelling of the resin.[4] In liquid-liquid extraction, the formation of emulsions can disrupt phase separation and lead to inefficient purification.[1] Ensuring compatibility between the reaction solvent and the purification method is also a critical consideration that may necessitate solvent switching, adding complexity to the setup.[4]
Troubleshooting Guides
Issue 1: High Back Pressure or Clogging in Scavenger Resin Column
Symptoms:
-
A sudden or gradual increase in system pressure readings.
-
Reduced or complete stoppage of flow from the reactor outlet.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Precipitation of Byproducts or Product: The reaction may be generating solid material that is blocking the flow path within the packed bed. | - Solvent Selection: Ensure all components remain soluble in the reaction solvent under the operating conditions. Consider performing a solubility study before running the flow reaction. - Dilution: Decrease the concentration of the reactant streams to reduce the likelihood of precipitation. - Temperature Control: Adjust the temperature of the scavenger column to enhance the solubility of all components. - Ultrasonication: Applying ultrasound to the packed bed can help break up agglomerated particles.[5] |
| Resin Swelling: The scavenger resin may swell significantly in the chosen solvent, leading to increased packing density and reduced flow. | - Solvent Compatibility: Consult the resin manufacturer's specifications for solvent compatibility. Pre-swell the resin in the reaction solvent before packing the column to assess its swelling behavior. - Column Packing: Avoid over-packing the column. A less densely packed bed can accommodate some degree of resin swelling. |
| Particulate Matter: The reactant streams may contain particulate impurities that are accumulating in the column. | - In-line Filtration: Install an in-line filter with an appropriate pore size upstream of the scavenger resin column to remove any particulate matter.[4] |
| Clogging of Column Frits: The frits at the inlet and outlet of the column can become blocked by fine particles or precipitated material. | - Reverse Flow Washing: Disconnect the column and attempt to wash it in the reverse direction at a low flow rate to dislodge the blockage. - Frit Replacement: If washing is unsuccessful, the frits may need to be carefully replaced. |
Issue 2: Poor Purification Efficiency with Scavenger Resin
Symptoms:
-
The product stream contains a significant amount of unreacted acyl chloride or other impurities that the scavenger resin was intended to remove.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Resin Capacity: The amount of scavenger resin in the column is not sufficient to capture all of the target impurity. | - Increase Resin Amount: Increase the bed volume of the scavenger resin column. - Higher Loading Resin: Select a scavenger resin with a higher loading capacity (mmol/g). |
| Inadequate Residence Time: The flow rate is too high, not allowing sufficient time for the impurity to react with the scavenger resin. | - Decrease Flow Rate: Reduce the flow rate of the reaction mixture through the scavenger column to increase the residence time. |
| Poor Resin Reactivity: The chosen scavenger resin has low reactivity towards the target impurity under the reaction conditions. | - Optimize Conditions: Adjust the temperature of the scavenger column to increase the reaction rate between the resin and the impurity. - Select a More Reactive Resin: Consider using a different type of scavenger resin with higher reactivity. For example, tris(2-aminoethyl)amine-based resins are known for their high reactivity. |
| Channeling: The liquid is not flowing uniformly through the packed bed, leading to bypass of the scavenger resin. | - Proper Column Packing: Ensure the column is packed uniformly to avoid channels. Using smaller, more uniform resin particles can improve packing efficiency. |
Issue 3: Emulsion Formation in Continuous Liquid-Liquid Extraction
Symptoms:
-
A stable emulsion forms at the interface between the two liquid phases, preventing clear phase separation.
-
The product stream is contaminated with the extraction solvent, or the desired product is lost in the waste stream.
Possible Causes and Solutions:
| Possible Cause | Solution |
| High Shear Mixing: Vigorous mixing of the two phases can lead to the formation of a stable emulsion. | - Reduce Mixing Intensity: Lower the agitation speed or use a static mixer designed for gentle mixing. |
| Presence of Surfactant-like Impurities: Byproducts or other components in the reaction mixture may be acting as surfactants, stabilizing the emulsion. | - Adjust pH: Changing the pH of the aqueous phase can sometimes break emulsions by altering the charge of the stabilizing species. - Salting Out: Add a salt (e.g., NaCl) to the aqueous phase to increase its ionic strength, which can help to break the emulsion.[1] |
| Similar Densities of the Two Phases: If the densities of the organic and aqueous phases are too similar, phase separation will be slow and may lead to emulsion formation. | - Solvent Selection: Choose a solvent system with a greater density difference between the two phases. |
| Insufficient Residence Time in the Settler: The mixture is not given enough time for the phases to separate before exiting the separator unit. | - Increase Settler Volume: Use a larger settling chamber to increase the residence time. - Decrease Flow Rate: Reduce the overall flow rate to allow more time for phase separation. |
Quantitative Data Summary
The efficiency of in-line purification techniques can be quantified to aid in the selection and optimization of the process.
Table 1: Comparison of Scavenger Resin Efficiency for Acyl Chloride Removal
| Scavenger Resin | Functional Group | Loading (mmol/g) | Scavenging Efficiency (%) | Conditions | Reference |
| PS-Trisamine | Tris(2-aminoethyl)amine | 3.1 | 82% (2 min), 90% (10 min), 99% (30 min) | Batch, ambient temperature | [3] |
| PolyHIPE-NH2 | Mono(2-aminoethyl)amine | N/A | 86.8% (1st pass), 98.5% (2nd pass) | Flow-through, 20 mL/h, ambient temp. | [3] |
| Amberlite IRA-68 | Weakly basic anion exchange | N/A | >99% | Batch, post-quench with water | [3] |
| Triazine Dendrimer Resin | Dichlorotriazine | High (not specified) | Comparable to commercial resins at lower mass | N/A | [3] |
Note: The efficiency of scavenger resins is highly dependent on factors such as flow rate, temperature, solvent, and the specific acyl chloride being scavenged. The data presented here is for comparative purposes.
Table 2: Partition Coefficients (Log P) of Relevant Compounds in a Water-Octanol System
| Compound | Log P (Water-Octanol) | Significance | Reference |
| Benzoic Acid | 1.87 | Represents a potential acidic byproduct after quenching of benzoyl chloride. | [6] |
| Benzamide | 0.64 | Represents a simple amide product. | [6] |
| Aniline | 0.90 | A common amine starting material. | [6] |
| Benzoyl Chloride | ~2.5 (estimated) | The reactive starting material. Note: Prone to hydrolysis. | N/A |
Note: The partition coefficient (Log P) is a measure of the differential solubility of a compound in a biphasic system. A higher Log P value indicates greater solubility in the organic phase. This data is crucial for designing effective liquid-liquid extraction protocols.
Experimental Protocols
Protocol 1: In-line Purification of an Amide using a Scavenger Resin
Objective: To synthesize an amide in continuous flow and purify it in-line by removing excess acyl chloride using a packed-bed scavenger resin.
Materials:
-
Syringe pumps (2)
-
T-mixer
-
Tubular reactor (e.g., PFA tubing of appropriate length and diameter)
-
Packed-bed column (e.g., glass or stainless steel)
-
Amine-functionalized scavenger resin (e.g., PS-Trisamine)
-
Back-pressure regulator
-
Acyl chloride solution (e.g., 0.5 M in a suitable solvent like THF)
-
Amine solution (e.g., 0.5 M in the same solvent)
-
Anhydrous solvent for washing and equilibration
Procedure:
-
Resin Preparation: Swell the scavenger resin in the reaction solvent for at least one hour.
-
Column Packing: Carefully pack the swollen resin into the column, ensuring a uniform bed with no air gaps.
-
System Assembly: Assemble the flow chemistry setup as shown in the diagram below.
-
System Equilibration: Pump the reaction solvent through the entire system, including the packed-bed column, to remove any air and equilibrate the resin.
-
Reaction Initiation: Start the syringe pumps to deliver the acyl chloride and amine solutions at the desired flow rates into the T-mixer. The combined stream then flows through the tubular reactor where the amide formation takes place.
-
In-line Scavenging: The output from the reactor, containing the amide product and unreacted acyl chloride, flows through the packed-bed scavenger column. The excess acyl chloride reacts with the resin and is retained in the column.
-
Product Collection: The purified amide solution exits the scavenger column and is collected after passing through the back-pressure regulator.
-
Analysis: Analyze the collected product stream by a suitable analytical technique (e.g., HPLC, GC-MS) to determine the purity and yield.
Protocol 2: In-line Purification of an Amide using Continuous Liquid-Liquid Extraction
Objective: To purify an amide product from an aqueous quench stream in a continuous flow system using liquid-liquid extraction.
Materials:
-
Syringe pumps (3)
-
T-mixers (2)
-
Tubular reactors (2)
-
Membrane-based liquid-liquid separator
-
Back-pressure regulators (2)
-
Aqueous quenching solution (e.g., saturated sodium bicarbonate)
-
Organic extraction solvent (immiscible with water, e.g., ethyl acetate)
-
Reaction stream from a continuous flow synthesis of an amide.
Procedure:
-
System Assembly: Set up the continuous flow system as depicted in the diagram below.
-
System Priming: Prime all pumps and tubing with their respective solutions.
-
In-line Quenching: The crude reaction stream containing the amide product is mixed with the aqueous quenching solution in the first T-mixer and flows through a short reactor coil to ensure complete quenching of any unreacted acyl chloride.
-
Liquid-Liquid Extraction: The quenched stream is then mixed with the organic extraction solvent in the second T-mixer. The resulting biphasic mixture flows through another reactor coil to allow for mass transfer of the amide product into the organic phase.
-
Phase Separation: The biphasic mixture enters the membrane-based separator. The hydrophobic membrane allows the organic phase containing the purified product to pass through while retaining the aqueous phase.
-
Stream Collection: The organic product stream and the aqueous waste stream are collected separately from the outlets of the separator. Back-pressure regulators are used on both outlet streams to control the pressure within the separator.
-
Analysis: Analyze the organic product stream to determine the concentration and purity of the amide.
Visualizations
Caption: Workflow for in-line purification using a scavenger resin.
Caption: Workflow for in-line purification using continuous LLE.
Caption: Troubleshooting logic for high back pressure issues.
References
Validation & Comparative
Purity Assessment of (9E)-Hexadecenoyl Chloride: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
(9E)-Hexadecenoyl chloride is a reactive acyl chloride and a valuable intermediate in the synthesis of various biologically active molecules and drug candidates. Its high reactivity necessitates stringent purity control to ensure the desired reaction outcomes, avoid the formation of impurities in subsequent synthetic steps, and guarantee the overall quality and safety of the final product. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of (9E)-Hexadecenoyl chloride, alongside alternative analytical techniques, and includes a detailed experimental protocol for the recommended GC-MS method.
Common Impurities in (9E)-Hexadecenoyl Chloride
The purity of commercially available (9E)-Hexadecenoyl chloride is typically high, often exceeding 99%.[1][2] However, due to its reactive nature and synthetic route, several impurities can be present:
-
(9E)-Hexadecenoic Acid: The corresponding carboxylic acid is a common impurity arising from incomplete conversion of the starting material or hydrolysis of the acyl chloride upon exposure to moisture.
-
Isomers of Hexadecenoyl Chloride: Positional or geometric isomers (e.g., Z-isomer) of the parent fatty acid can be carried through the synthesis.
-
Residual Chlorinating Reagents and Byproducts: The synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride.[3][4] Residuals of these reagents or their byproducts may be present in the final product.
-
Other Fatty Acyl Chlorides: The presence of other saturated or unsaturated fatty acids in the starting material will result in a mixture of their corresponding acyl chlorides.
Purity Assessment by GC-MS: A Derivatization Approach
Direct analysis of highly reactive acyl chlorides like (9E)-Hexadecenoyl chloride by GC-MS can be challenging due to their thermal lability and potential for in-column reactions. A more robust and reliable method involves derivatization to a more stable and volatile ester, such as the corresponding methyl ester. This approach allows for accurate quantification and identification of the parent compound and related fatty acid impurities.
Experimental Protocol: GC-MS Analysis via Methyl Ester Derivatization
This protocol outlines the conversion of (9E)-Hexadecenoyl chloride to its methyl ester ((9E)-Hexadecenoyl methyl ester) prior to GC-MS analysis.
1. Sample Preparation (Derivatization):
-
Reagents: Anhydrous methanol (B129727), an inert solvent (e.g., hexane (B92381) or toluene), and an internal standard (e.g., methyl heptadecanoate).
-
Procedure:
-
Accurately weigh approximately 10 mg of the (9E)-Hexadecenoyl chloride sample into a clean, dry vial.
-
Add 1 mL of the internal standard solution (e.g., 1 mg/mL methyl heptadecanoate in hexane).
-
Carefully add 1 mL of anhydrous methanol to the vial. The reaction is typically rapid and exothermic.
-
Cap the vial and vortex for 1 minute. Let the reaction proceed for 30 minutes at room temperature to ensure complete conversion.
-
The resulting solution containing the fatty acid methyl esters is ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A mid-polarity capillary column such as a DB-23 or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the separation of fatty acid methyl esters.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL split injection (e.g., split ratio 50:1).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Ramp: 5°C/min to 240°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
The purity of the (9E)-Hexadecenoyl chloride is determined by calculating the relative peak area percentage of the corresponding methyl ester in the total ion chromatogram (TIC).
-
Impurities can be identified by their mass spectra and retention times, and their relative abundance quantified.
Comparison of Analytical Techniques
While GC-MS with derivatization is a powerful technique, other methods can also be employed for the purity assessment of (9E)-Hexadecenoyl chloride. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities or structural confirmation.
| Feature | GC-MS (with Derivatization) | HPLC (with Derivatization) | NMR Spectroscopy |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Separation of non-volatile derivatives by liquid chromatography with UV or MS detection.[5][6][7] | Measures the magnetic properties of atomic nuclei to provide structural information and quantification.[3] |
| Sample Preparation | Derivatization to a volatile ester is required. | Derivatization to a UV-active or fluorescent derivative is often necessary.[5][7] | Minimal sample preparation, direct analysis is possible. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Very high sensitivity, especially with fluorescent derivatizing agents or MS detection.[5][6] | Lower sensitivity compared to chromatographic methods. |
| Selectivity | High selectivity based on both chromatographic separation and mass spectral data. | High selectivity based on chromatographic separation and detector response. | High structural selectivity, can distinguish between isomers. |
| Quantification | Excellent for quantitative analysis using an internal standard. | Excellent for quantitative analysis.[5] | Good for quantitative analysis (qNMR). |
| Information Provided | Provides information on volatile impurities and allows for their identification through mass spectral libraries. | Primarily provides quantitative information on the main component and impurities for which standards are available. | Provides detailed structural information and can be used for absolute quantification without a standard for the analyte (with a certified internal standard). |
| Limitations | The derivatization step can introduce potential errors. Not suitable for non-volatile impurities. | Derivatization can be complex and time-consuming. | Not ideal for detecting trace impurities. Complex spectra can be difficult to interpret. |
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS purity assessment.
Conclusion
The purity of (9E)-Hexadecenoyl chloride is crucial for its successful application in research and development. While several analytical techniques can be employed for its assessment, GC-MS following derivatization to the corresponding methyl ester offers a robust, sensitive, and selective method for both the quantification of the main component and the identification of volatile impurities. The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity and the need for structural elucidation of unknown impurities. For routine quality control, the described GC-MS method provides a reliable and accurate approach. For in-depth structural confirmation and analysis of non-volatile impurities, complementary techniques such as NMR and HPLC are recommended.
References
- 1. larodan.com [larodan.com]
- 2. larodan.com [larodan.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
A Comparative Guide to Validating the E-Isomer Configuration of 9(E)-Hexadecenoyl Chloride
For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of lipid molecules is paramount for understanding their biological activity and ensuring the quality of synthesized compounds. This guide provides a comparative analysis of spectroscopic and alternative methods for validating the E-isomer configuration of 9(E)-Hexadecenoyl chloride, a reactive derivative of palmitelaidic acid.
Spectroscopic Validation: A Multi-faceted Approach
Spectroscopic techniques are the cornerstone for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive dataset to confirm the E-isomer configuration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The Gold Standard for Isomer Differentiation
Proton NMR (¹H NMR) is a powerful tool for distinguishing between E (trans) and Z (cis) isomers due to the difference in the coupling constants (J-values) of the vinylic protons. For the E-isomer, the coupling constant between the two protons across the double bond is significantly larger than for the Z-isomer.
¹³C NMR: Confirming the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of the molecule. The chemical shifts of the alkenyl and carbonyl carbons are characteristic of the functional groups present.
| Spectroscopic Data | This compound (Predicted) | trans-9-Hexadecenoic Acid (Analogue Data) |
| ¹H NMR | Vinylic protons (H9, H10): ~5.4 ppm (multiplet); α-CH₂ to C=O: ~2.85 ppm (triplet); Allylic protons: ~2.0 ppm (multiplet); Aliphatic chain: 1.2-1.4 ppm; Terminal CH₃: ~0.88 ppm (triplet) | Vinylic protons: ~5.35 ppm (multiplet) |
| ¹³C NMR | Carbonyl (C1): ~173 ppm; Alkenyl carbons (C9, C10): ~130 ppm; α-CH₂ to C=O (C2): ~46 ppm; Other aliphatic carbons: 22-34 ppm | Alkenyl carbons: ~130 ppm |
Note: Predicted data for this compound is based on typical values for similar long-chain unsaturated acyl chlorides and data from its precursor, trans-9-hexadecenoic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups. The presence of a strong absorption band in the 960-970 cm⁻¹ region is a hallmark of a trans-disubstituted alkene, providing direct evidence for the E-configuration. The acyl chloride functional group is characterized by a strong carbonyl (C=O) stretching vibration at a higher frequency than that of a carboxylic acid.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| C=O (Acyl Chloride) | ~1800 (strong) |
| C-H bend (trans-alkene) | 960-970 (strong) |
| C=C stretch | ~1650 (weak to medium) |
| sp² C-H stretch | ~3020 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For acyl chlorides, a characteristic fragmentation is the loss of the chlorine atom to form a stable acylium ion.
| Ion | m/z (Predicted) | Significance |
| [M]+ | 272/274 (isotope pattern for Cl) | Molecular Ion |
| [M-Cl]+ | 237 | Acylium ion |
Alternative Validation Methods
While spectroscopic methods are powerful, other techniques can provide complementary or confirmatory evidence of the E-isomer configuration.
Gas Chromatography (GC)
Gas chromatography can be used to separate geometric isomers.[1] Typically, trans isomers have a slightly longer retention time than their cis counterparts on polar capillary columns due to their more linear shape, which allows for stronger interactions with the stationary phase.[1] By comparing the retention time of the synthesized this compound (or its methyl ester derivative) with that of a known standard, the isomeric configuration can be confirmed.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.[2][3] If a suitable single crystal of this compound or a solid derivative can be obtained, X-ray diffraction analysis can unambiguously determine the trans geometry of the double bond.[3] However, obtaining high-quality crystals of long-chain lipids can be challenging.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, trans-9-hexadecenoic acid, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]
Protocol using Thionyl Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-9-hexadecenoic acid in a dry, non-polar solvent like dichloromethane (B109758) or toluene.[4]
-
Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the solution at room temperature with stirring.[5]
-
Heat the reaction mixture to a gentle reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.[5]
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Spectroscopic Analysis Workflow
Figure 1. Workflow for the synthesis and spectroscopic validation of this compound.
Determination of E/Z Configuration
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration of a double bond.
Figure 2. Logical steps for determining E/Z configuration using the Cahn-Ingold-Prelog rules.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently validate the E-isomer configuration of this compound, ensuring the stereochemical integrity of this important chemical intermediate for further applications in research and development.
References
- 1. 9-Hexadecenoic acid | C16H30O2 | CID 4668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-Hexadecenoic acid, (Z)-, TMS derivative [webbook.nist.gov]
- 3. Palmitelaidic acid | C16H30O2 | CID 5282745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. (E)-9-hexadecenoic acid, 10030-73-6 [thegoodscentscompany.com]
A Comparative Guide to the Reactivity of 9(E)-Hexadecenoyl Chloride and Oleoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 9(E)-Hexadecenoyl chloride and oleoyl (B10858665) chloride. The information presented is intended to assist researchers and professionals in selecting the appropriate reagent for their specific applications in organic synthesis, drug development, and biochemical studies.
Introduction
This compound, the acyl chloride derivative of palmitelaidic acid (a trans-monounsaturated fatty acid), and oleoyl chloride, derived from oleic acid (a cis-monounsaturated fatty acid), are both highly reactive molecules widely utilized in the synthesis of esters, amides, and other acyl derivatives. Their utility stems from the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. While structurally similar, the key difference lies in the stereochemistry of the double bond—trans (E) in this compound and cis (Z) in oleoyl chloride. This subtle structural variation is expected to influence their reactivity profiles, a critical consideration for controlled chemical syntheses and for understanding their behavior in biological systems.
Chemical Properties and Reactivity Comparison
Both this compound and oleoyl chloride are acyl chlorides and thus exhibit high reactivity towards nucleophiles such as water, alcohols, and amines.[1][2] This reactivity is driven by the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen, which render the carbonyl carbon highly electrophilic.[3]
Steric Effects: The cis configuration of the double bond in oleoyl chloride introduces a distinct "kink" in the acyl chain.[4][5] This bend can sterically hinder the approach of a nucleophile to the carbonyl carbon compared to the more linear geometry of the trans isomer, this compound.[6] Generally, less sterically hindered electrophiles react faster.
Electronic Effects: The electronic influence of a cis versus a trans double bond on the carbonyl group's reactivity is generally considered to be less pronounced than steric effects. However, subtle differences in the electronic environment can exist.[7][8]
A study on the hydrolysis of various fatty acid chlorides, including oleoyl chloride (cis-C18) and elaidoyl chloride (trans-C18), provides valuable insight. The study found that the acid chlorides of unsaturated fatty acids, including both oleoyl and elaidoyl chloride, hydrolyzed less rapidly than their saturated counterpart, stearoyl chloride. This suggests that the presence of a double bond, regardless of its configuration, reduces the reactivity compared to the saturated analogue.
Based on these principles, it is reasonable to hypothesize that This compound may exhibit a slightly higher reaction rate than oleoyl chloride in nucleophilic acyl substitution reactions due to reduced steric hindrance around the reactive carbonyl center. However, this difference is likely to be modest, and reaction conditions will play a significant role in determining the outcome of specific reactions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and oleoyl chloride. Direct comparative kinetic data is not available; however, properties of the parent fatty acids and related compounds are included for context.
| Property | This compound | Oleoyl chloride | Reference(s) |
| Synonyms | (9E)-9-Hexadecenoyl chloride, Palmitelaidoyl chloride | (9Z)-9-Octadecenoyl chloride, Oleic acid chloride | |
| Molecular Formula | C₁₆H₂₉ClO | C₁₈H₃₃ClO | |
| Molecular Weight | 272.85 g/mol | 300.91 g/mol | |
| CAS Number | 112713-36-7 | 112-77-6 | |
| Appearance | Not specified, likely a liquid | Colorless to pale yellow liquid | |
| Reactivity | Highly reactive acyl chloride | Highly reactive acyl chloride | [1][2] |
| Inferred Relative Reactivity | Potentially slightly higher than oleoyl chloride due to less steric hindrance | Potentially slightly lower than this compound due to steric hindrance from the cis double bond | [4][5][6] |
Experimental Protocols
The following are detailed, generalized methodologies for the synthesis of fatty acyl chlorides and their subsequent use in acylation reactions. These protocols can be adapted for both this compound and oleoyl chloride.
Protocol 1: Synthesis of Fatty Acyl Chlorides from Fatty Acids
This protocol describes the conversion of a fatty acid (e.g., palmitelaidic acid or oleic acid) to its corresponding acyl chloride using thionyl chloride.
Materials:
-
Fatty acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene (B28343)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the fatty acid (1.0 eq).
-
Add anhydrous DCM or toluene to dissolve the acid.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM, 110 °C for toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide (B78521) solution to neutralize the toxic and corrosive vapors.
-
The resulting crude fatty acyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Acylation of an Amine with a Fatty Acyl Chloride
This protocol outlines the general procedure for the formation of an amide by reacting a primary or secondary amine with a fatty acyl chloride.
Materials:
-
Amine (1.0 eq)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) (1.2 eq)
-
Fatty acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve the fatty acyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
The product can be further purified by column chromatography or recrystallization.
Signaling Pathways
The parent fatty acids of this compound and oleoyl chloride, palmitelaidic acid (as a trans fatty acid) and oleic acid, respectively, are known to be involved in various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
Oleic Acid Signaling Pathways
Oleic acid has been shown to modulate several key signaling cascades:
-
PI3K/Akt Signaling Pathway: Oleic acid can protect against insulin (B600854) resistance by regulating genes related to the PI3K/Akt pathway.
-
TGF-β Signaling Pathway: In the context of ovarian cancer, oleic acid can activate TGF-β-Smad3 signaling, which promotes cancer progression.
-
FFAR1/4, EGFR, and AKT-dependent Pathway: Oleic acid can induce migration in breast cancer cells through a pathway involving free fatty acid receptors (FFAR1/4), the epidermal growth factor receptor (EGFR), and Akt.
Caption: Oleic Acid Signaling Pathways.
Palmitoleic Acid Signaling Pathways
Palmitoleic acid (the cis isomer of the parent fatty acid of this compound) is implicated in metabolic regulation and inflammatory responses:
-
mTOR Signaling Pathway: The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. Palmitoleic acid levels have been shown to be regulated by mTOR signaling.
-
TLR4-Dependent Signaling: Palmitoleic acid can ameliorate pro-inflammatory responses in macrophages through pathways dependent on Toll-like receptor 4 (TLR4).
Caption: Palmitoleic Acid and mTOR Signaling.
Conclusion
Both this compound and oleoyl chloride are highly reactive and valuable reagents for acylation reactions. The primary structural difference, the cis versus trans configuration of the double bond, is likely to result in subtle differences in reactivity, with the trans isomer, this compound, predicted to be slightly more reactive due to reduced steric hindrance. The choice between these two reagents will depend on the specific requirements of the synthesis, including the desired stereochemistry of the final product and the need for precise control over reaction kinetics. Furthermore, for applications in drug development, the distinct signaling pathways modulated by their parent fatty acids should be a key consideration in the design of new therapeutic agents. Further kinetic studies are warranted to provide a definitive quantitative comparison of the reactivity of these two important chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. differencebetween.com [differencebetween.com]
- 5. quora.com [quora.com]
- 6. study.com [study.com]
- 7. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to Alternative Reagents for the Fatty Acylation of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of fatty acids to biomolecules, a process known as fatty acylation, is a critical post-translational modification that governs protein trafficking, localization, and function. The study of this dynamic process has been revolutionized by the development of chemical tools that offer safer and more versatile alternatives to traditional radiolabeling methods. This guide provides a comprehensive comparison of these alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Key Methodologies
The two leading alternative approaches for studying protein fatty acylation are Metabolic Labeling with Chemical Reporters followed by bioorthogonal chemistry, and Acyl-Biotin Exchange (ABE) chemistry. Each method offers distinct advantages and is suited for different experimental goals.
Quantitative Comparison of Reagent Performance
The following tables summarize the key performance metrics of different reagents used in these methodologies.
Table 1: Comparison of Metabolic Labeling Reagents (Alkynyl Fatty Acid Analogs)
| Reagent (Common Name) | Chain Length | Typical Application | Labeling Efficiency | Key Considerations |
| Alk-12 (13-Tetradecynoic acid) | C14 | N-Myristoylation | High | Good solubility in aqueous media.[1] |
| Alk-14 (15-Hexadecynoic acid) | C16 | S-Palmitoylation | Moderate to High | Can be used for both myristoylation and palmitoylation studies.[2] |
| Alk-16 (17-Octadecynoic acid, 17-ODYA) | C18 | S-Palmitoylation | Moderate; significantly improved with saponification/BSA | One of the most commonly used analogs for palmitoylation.[1] Its longer chain length can lead to poor solubility, which is overcome by saponification and delivery with fatty-acid free BSA.[3] |
| Alk-Stearate (e.g., 17-ODYA) | C18 | S-Acylation | Lower; significantly improved with saponification/BSA | Saponification of 17-ODYA results in the largest increase in the detection of S-acylated proteins compared to shorter-chain fatty acids.[1] |
Table 2: Comparison of Detection Methods for Fatty Acylation
| Method | Principle | Sensitivity | Throughput | Specificity | Pros | Cons |
| Metabolic Labeling + Click Chemistry (Fluorescence) | In vivo incorporation of alkyne/azide (B81097) fatty acid analogs, followed by Cu(I)-catalyzed cycloaddition with a fluorescent probe. | High (5- to 10-fold more sensitive than Staudinger ligation).[1] | High | High for the incorporated analog. | Enables in-gel fluorescence scanning for robust detection; allows for imaging of fatty acylation in cells. | Can be limited to detecting dynamically acylated proteins; requires fatty acid deprivation to enhance labeling.[3] |
| Metabolic Labeling + Click Chemistry (Biotin) | In vivo incorporation of alkyne/azide fatty acid analogs, followed by Cu(I)-catalyzed cycloaddition with a biotin (B1667282) probe for affinity purification. | Very High | Medium to High | High for the incorporated analog. | Allows for the enrichment and identification of acylated proteins by mass spectrometry. | Requires additional steps for purification and detection (e.g., Western blot). |
| Acyl-Biotin Exchange (ABE) | Chemical method to specifically label S-acylated cysteines with biotin after hydroxylamine (B1172632) cleavage of the thioester bond. | High | Medium | Specific for S-acylation. | Does not require metabolic labeling, so it can be used on tissues and primary cells; provides information on endogenous acylation levels. | Technically challenging, with multiple steps that can introduce variability; may not be as efficient as metabolic labeling for capturing all acylated proteins. |
Table 3: Comparison of Fluorescent Probes for Click Chemistry
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Brightness | Photostability | Signal-to-Noise Ratio |
| Azido-Rhodamine | ~550 | ~570 | High | Good | High; alkynyl-fatty acids with azido-rhodamine provide optimal signal-to-noise for fluorescent detection. |
| Alexa Fluor 488 Azide | ~495 | ~519 | Very High | Very High | Excellent; generally provides high signal and low background. |
| Alexa Fluor 555 Azide | ~555 | ~565 | Very High | Very High | Excellent |
| Alexa Fluor 647 Azide | ~650 | ~665 | Very High | Very High | Excellent; ideal for multicolor imaging. |
| 3-azido-7-hydroxycoumarin | ~390 | ~475 | Moderate | Moderate | Good; fluorogenic probe that becomes fluorescent upon click reaction. |
Experimental Workflows and Protocols
To facilitate the implementation of these techniques, detailed experimental workflows and protocols are provided below.
Workflow for Metabolic Labeling and In-Gel Fluorescence Detection
This workflow outlines the key steps for labeling fatty acylated proteins in cultured cells using an alkynyl fatty acid analog and detecting them via click chemistry with a fluorescent azide probe.
Metabolic labeling and detection workflow.
Detailed Protocol 1: Metabolic Labeling of Cultured Cells with Alkynyl Fatty Acids
-
Cell Culture: Plate cells in complete medium and grow to the desired confluency (typically 70-80%).
-
Preparation of Saponified Fatty Acid Analog:
-
For longer-chain alkynyl fatty acids like alk-16 (17-ODYA), saponification is recommended to improve solubility and cellular uptake.[3]
-
Prepare a 20x stock solution of the alkynyl fatty acid in DMSO.
-
In a separate tube, add an equal volume of 0.1 M KOH to the fatty acid stock and incubate at 65°C for 30 minutes.
-
Add fatty-acid-free BSA (to a final concentration of 5% in the 20x stock) and incubate at 37°C for 15 minutes.
-
-
Metabolic Labeling:
-
Replace the culture medium with serum-free or delipidated serum medium.
-
Add the saponified fatty acid-BSA conjugate to the cells at a final concentration of 25-100 µM.
-
Incubate for 4-16 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
Detailed Protocol 2: Click Chemistry Reaction and In-Gel Fluorescence
-
Prepare Click Reaction Mix: In a microcentrifuge tube, sequentially add the following reagents to your protein lysate (typically 50 µg of protein in 50 µL):
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Fluorescent azide probe (e.g., Azido-Rhodamine) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
-
-
Initiate the Reaction: Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 1 hour.
-
Wash: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with ice-cold methanol.
-
SDS-PAGE and Imaging:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Run the samples on a polyacrylamide gel.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with the appropriate excitation and emission wavelengths for your chosen probe.
-
Stain the gel with Coomassie Brilliant Blue to visualize total protein as a loading control.
-
Workflow for Acyl-Biotin Exchange (ABE)
This workflow details the steps for the specific detection of S-acylated proteins using the ABE method.
Acyl-Biotin Exchange (ABE) workflow.
Detailed Protocol 3: Acyl-Biotin Exchange (ABE)
-
Lysis and Blocking:
-
Lyse cells or homogenize tissue in a lysis buffer containing a high concentration of a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.
-
Incubate the lysate at room temperature to ensure complete blocking.
-
-
Removal of Excess Blocking Agent:
-
Precipitate the proteins using a method like chloroform/methanol precipitation to remove excess NEM.
-
-
Thioester Cleavage:
-
Resuspend the protein pellet in a buffer containing a neutral hydroxylamine solution. This will specifically cleave the thioester bonds of S-acylated cysteines, exposing the thiol groups.
-
As a negative control, a parallel sample should be incubated in a buffer without hydroxylamine.
-
-
Biotinylation:
-
Label the newly exposed thiol groups with a thiol-reactive biotinylation reagent, such as biotin-HPDP.
-
-
Capture and Analysis:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze by Western blotting for a specific protein of interest or by mass spectrometry for proteome-wide identification.
-
Signaling Pathways Regulated by Fatty Acylation
Fatty acylation plays a pivotal role in a multitude of cellular signaling pathways by controlling the membrane association and activity of key signaling proteins.
Wnt Signaling Pathway
The secretion and activity of Wnt signaling proteins are critically dependent on their palmitoylation, a modification catalyzed by the enzyme Porcupine in the endoplasmic reticulum. This modification is essential for Wnt proteins to bind to their receptors, Frizzled and LRP5/6, and initiate the downstream signaling cascade that leads to the stabilization of β-catenin and the transcription of target genes.
Wnt signaling pathway and palmitoylation.
Src Family Kinase Activation
Src family kinases (SFKs) are non-receptor tyrosine kinases that are crucial for regulating cell growth, differentiation, and survival. Their localization to the plasma membrane and subsequent activation are controlled by N-terminal myristoylation and, for most members, palmitoylation. Myristoylation provides an initial membrane anchor, which is strengthened by palmitoylation, allowing for efficient interaction with upstream receptors and downstream substrates.
Src kinase activation and fatty acylation.
Conclusion
The development of alternative reagents for fatty acylation has significantly advanced our ability to study this crucial post-translational modification. Metabolic labeling with alkynyl fatty acid analogs, coupled with click chemistry, offers a versatile and highly sensitive platform for the detection, identification, and visualization of acylated biomolecules. The Acyl-Biotin Exchange method provides a powerful complementary approach for studying endogenous S-acylation in a variety of sample types. By understanding the comparative performance and protocols of these methods, researchers can select the most appropriate tools to investigate the role of fatty acylation in their biological systems of interest.
References
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. Frontiers | Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples [frontiersin.org]
- 3. Acylproteome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]
A Comparative Guide to the Derivatization Efficiency of Acyl Chlorides for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the derivatization efficiency of 9(E)-Hexadecenoyl chloride and other commonly used acyl chlorides in analytical chemistry. The selection of an appropriate derivatization reagent is critical for enhancing the analyte's volatility, improving chromatographic separation, and increasing detection sensitivity in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Principles of Acyl Chloride Reactivity in Derivatization
Acyl chlorides are highly reactive molecules and are effective acylating agents.[1] Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion).[2] The general mechanism involves a nucleophilic attack on the carbonyl carbon by a functional group on the analyte (e.g., hydroxyl, amino, or thiol group), followed by the elimination of the chloride ion.[2]
Several factors influence the derivatization efficiency of a specific acyl chloride:
-
Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive.[3]
-
Steric Hindrance: Bulky groups on either the acyl chloride or the analyte can hinder the approach of the nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.
-
Chain Length and Unsaturation: For aliphatic acyl chlorides, longer chain lengths can introduce greater steric bulk. The presence of double bonds, as in this compound, can influence the molecule's conformation and potentially affect reactivity, though this effect is generally less pronounced than steric hindrance near the carbonyl group.
Qualitative Comparison of Acyl Chloride Derivatization Efficiency
| Acyl Chloride | Structure | Expected Relative Reactivity | Key Considerations |
| Acetyl Chloride | CH₃COCl | High | Small and sterically unhindered, leading to fast reaction rates. Produces a small derivative, which may be advantageous for GC analysis. |
| Benzoyl Chloride | C₆H₅COCl | Moderate | The benzene (B151609) ring is electron-withdrawing by induction but electron-donating by resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to acetyl chloride. Steric hindrance from the benzene ring can also slow the reaction rate.[4] |
| This compound | C₁₇H₃₁COCl | High (for an aliphatic acyl chloride) | As a long-chain aliphatic acyl chloride, its reactivity is expected to be high due to the strong inductive effect of the chlorine atom. The long alkyl chain provides a significant non-polar character to the derivative, which can be beneficial for reversed-phase HPLC. Steric hindrance from the long chain is minimal at the reactive carbonyl center. |
Table 1: Qualitative Comparison of Acyl Chloride Reactivity for Derivatization. This table provides a qualitative comparison based on general principles of chemical reactivity.[2][3]
Experimental Protocol for Comparing Derivatization Efficiency
To quantitatively assess the derivatization efficiency of this compound against other acyl chlorides, a standardized experimental protocol is required. The following protocol can be adapted for specific analytes and analytical instrumentation.
Objective:
To compare the derivatization yield of a target analyte using this compound, acetyl chloride, and benzoyl chloride.
Materials:
-
Target analyte with a suitable functional group (e.g., a primary amine like octylamine (B49996) or an alcohol like octanol).
-
This compound
-
Acetyl chloride
-
Benzoyl chloride
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, pyridine) to act as an acid scavenger.[4]
-
Internal standard (a stable, deuterated analogue of the analyte or a compound with similar chemical properties but different retention time).
-
Quenching reagent (e.g., methanol (B129727) or water).
-
HPLC or GC-MS system with appropriate column and detectors.
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of the analyte and the internal standard in the chosen aprotic solvent.
-
Derivatization Reaction:
-
In separate reaction vials, place a known amount of the analyte stock solution.
-
Add the internal standard to each vial.
-
Add the tertiary amine base to each vial.
-
Add an equimolar amount of the respective acyl chloride (this compound, acetyl chloride, or benzoyl chloride) to each vial.
-
Vortex the vials and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 30-60 minutes). Reaction conditions should be optimized for the specific analyte and acylating agent.[5]
-
-
Quenching: Add a small amount of quenching reagent to consume any unreacted acyl chloride.
-
Sample Preparation for Analysis: Dilute the reaction mixture with the appropriate solvent for either HPLC or GC-MS analysis.
-
Analysis:
-
HPLC-UV/MS: Inject the samples onto a suitable reversed-phase column (e.g., C18). Use a mobile phase gradient appropriate for separating the derivatized and underivatized analyte. Detect the derivatized product using a UV detector (if the acyl chloride introduces a chromophore, like benzoyl chloride) or a mass spectrometer.
-
GC-MS: Inject the samples into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the derivatized analyte from other components. The mass spectrometer will be used for detection and quantification.
-
-
Quantification: Calculate the derivatization yield for each acyl chloride by comparing the peak area of the derivatized analyte to the peak area of the internal standard.
Data Presentation:
| Acyl Chloride | Analyte | Derivatization Yield (%) | Retention Time (min) |
| This compound | Octylamine | Experimental Value | Experimental Value |
| Acetyl Chloride | Octylamine | Experimental Value | Experimental Value |
| Benzoyl Chloride | Octylamine | Experimental Value | Experimental Value |
Table 2: Example of a Data Table for Comparing Derivatization Efficiency.
Mandatory Visualizations
Caption: Experimental workflow for comparing acyl chloride derivatization efficiency.
Caption: Factors influencing the derivatization reactivity of acyl chlorides.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. google.com [google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. osti.gov [osti.gov]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Benchmarking of Synthetic Routes to Unsaturated Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of unsaturated acyl chlorides is a critical step in the production of a wide array of chemical entities, including polymers, pharmaceuticals, and other specialty chemicals. The inherent reactivity of the carbon-carbon double bond in conjugation with the acyl chloride functionality presents unique challenges in their synthesis, necessitating careful selection of chlorinating agents and reaction conditions to maximize yield and purity while ensuring safety. This guide provides an objective comparison of various synthetic routes to common unsaturated acyl chlorides—acryloyl chloride, methacryloyl chloride, crotonoyl chloride, and fumaryl (B14642384) chloride—supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The choice of synthetic route for converting unsaturated carboxylic acids to their corresponding acyl chlorides significantly impacts yield, reaction time, and purification strategy. The following table summarizes quantitative data for several common methods.
| Target Molecule | Reagent | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Acryloyl Chloride | Triphosgene | Ethylamine, Cuprous Chloride in THF | 24 hours | 70 | 97.7 | [1] |
| Acryloyl Chloride | Triphosgene | DMSO, Cuprous Chloride in Chloroform | 9 hours | 70 | 97.2 | [1] |
| Acryloyl Chloride | Benzoyl Chloride | Hydroquinone | Distillation | 60-85 | 68-72 (calculated from molar amounts) | [2] |
| Acryloyl Chloride | Thionyl Chloride | Dichloromethane | 3-4 hours | Reflux | Not specified | [3] |
| Acryloyl Chloride | Oxalyl Chloride | DMF (catalytic), solvent-free | 1-3 minutes | Room Temperature | Nearly full conversion | [4][5] |
| Acryloyl Chloride | Phenylchloroform | Zinc Oxide | Not specified | 110-162 | ~74 (molar) | [6] |
| Methacryloyl Chloride | Triphosgene/Phosgene | Organic Base (e.g., Triethylamine) | 4-10 hours | 20-75 | 69.3 | [7][8] |
| Methacryloyl Chloride | Benzoyl Chloride | Hydroquinone | Distillation | 95-96 | Not specified | [9] |
| Methacryloyl Chloride | Thionyl Chloride | None or Dichloromethane | 1-3 hours | Reflux | Not specified | [9] |
| Methacryloyl Chloride | Thionyl Chloride | Positive Pressure (250 mmHg) | Not specified | Not specified | High (Purity 99.1%) | [10] |
| Crotonoyl Chloride | Thionyl Chloride | Not specified | Not specified | Reflux | 72 | [10] |
| Fumaryl Chloride | Phthaloyl Chloride | Anhydrous Zinc Chloride | 2 hours | 130-135 | 82-95 | [11][12] |
| Fumaryl Chloride | Thionyl Chloride | Iron promoter | 2-24 hours | Reflux | 85-89.9 | [13] |
General Experimental Workflow
The synthesis of unsaturated acyl chlorides from their corresponding carboxylic acids generally follows the workflow depicted below. This process involves the reaction of the carboxylic acid with a chlorinating agent, followed by purification, which is most commonly distillation.
References
- 1. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101817739A - Synthesis method of alpha-methacryloylchloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. KR20100088796A - New process for preparing (meth)acryloyl chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US2653168A - Process for preparing fumaryl chloride - Google Patents [patents.google.com]
A Researcher's Guide to Isotopic Labeling of 9(E)-Hexadecenoyl Chloride for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for 9(E)-Hexadecenoyl chloride, a trans-monounsaturated fatty acyl chloride, for use in metabolic tracing studies. We present plausible synthetic routes for introducing stable isotopes, compare its metabolic fate to common fatty acid tracers, and provide detailed experimental protocols for its application and analysis.
Introduction to this compound as a Metabolic Tracer
This compound is the activated form of palmitelaidic acid (9(E)-Hexadecenoic acid), the trans-isomer of the common monounsaturated fatty acid, palmitoleic acid. As interest grows in the distinct metabolic roles of different fatty acid isomers, isotopic labeling of molecules like this compound offers a powerful tool to dissect their specific pathways of uptake, storage, and catabolism. Stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H), are non-radioactive and can be traced using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making them ideal for in vitro and in vivo studies.
Isotopic Labeling Strategies for this compound
A plausible synthetic strategy would involve the reaction of a ¹³C-labeled phosphonium (B103445) ylide with a corresponding unlabeled aldehyde, or vice versa. For example, to label the carboxylic acid end, one could start with a ¹³C-labeled alkyl halide to form the ylide. To label the omega end, a labeled aldehyde would be used. The resulting labeled 9(E)-Hexadecenoic acid can then be converted to the acyl chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride.
Diagram of a Plausible Synthetic Workflow:
Caption: Plausible synthetic workflow for ¹³C-labeled this compound.
Comparison with Alternative Fatty Acid Tracers
The choice of a fatty acid tracer depends on the specific metabolic pathway under investigation. Below is a comparison of this compound with commonly used saturated and monounsaturated fatty acid tracers. The data for this compound is inferred from studies on its cis-isomer, palmitoleic acid, and general knowledge of trans-fatty acid metabolism.
| Feature | [¹³C]-9(E)-Hexadecenoyl Chloride | [¹³C]-Palmitoyl-CoA (Saturated, C16:0) | [¹³C]-Oleoyl-CoA (cis-Monounsaturated, C18:1) |
| Primary Metabolic Fates | Incorporation into phospholipids (B1166683) and triglycerides; β-oxidation. | Preferentially incorporated into phospholipids over triglycerides in some cell types. Higher relative oxidation rate compared to oleate.[1] | Readily incorporated into triglycerides for storage. Lower relative oxidation rate compared to palmitate.[1] |
| Enzyme Specificity (Acyl-CoA Synthetase) | Expected to be a substrate for long-chain acyl-CoA synthetases (ACSLs), though potentially with different kinetics than its cis-isomer. Some ACSLs show broad specificity for C16-C18 fatty acids. | Good substrate for most ACSL isoforms. | Good substrate for most ACSL isoforms. |
| β-Oxidation Pathway | Requires an additional isomerase (enoyl-CoA isomerase) to handle the trans-double bond during β-oxidation. | Standard β-oxidation pathway. | Requires an additional isomerase to handle the cis-double bond. |
| Incorporation into Triglycerides | Likely incorporated, but kinetics may differ from palmitoleic acid. | Less readily incorporated into triglycerides compared to oleic acid in some studies.[1] | Efficiently incorporated into triglycerides. |
| Incorporation into Phospholipids | Expected to be incorporated into various phospholipid classes. | Readily incorporated into phospholipids.[1] | Incorporated into phospholipids. |
| Reported Biological Effects | As a trans-fatty acid, may have distinct effects on membrane fluidity and cell signaling compared to cis-isomers. | Can induce lipotoxicity and insulin (B600854) resistance in some cell models. | Generally considered less lipotoxic than palmitate. |
Metabolic Pathways of this compound
Once introduced into a biological system, this compound will be readily converted to its CoA ester, 9(E)-Hexadecenoyl-CoA. This activated form can then enter several metabolic pathways.
Diagram of the Metabolic Fate of 9(E)-Hexadecenoyl-CoA:
Caption: Predicted metabolic pathways of 9(E)-Hexadecenoyl-CoA.
Experimental Protocols
The following are generalized protocols that can be adapted for metabolic tracing studies using isotopically labeled this compound.
Protocol 1: Cell Culture Labeling
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of [¹³C]-9(E)-Hexadecenoyl chloride complexed to bovine serum albumin (BSA). A typical concentration range is 50-200 µM.
-
Labeling: Remove the standard culture medium and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) to allow for uptake and metabolism of the tracer.
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in methanol.
-
Perform a Bligh and Dyer or Folch extraction to separate the lipid and aqueous phases.
-
Dry the lipid extract under a stream of nitrogen.
-
Protocol 2: Analysis of Labeled Fatty Acids by GC-MS
-
Derivatization: Resuspend the dried lipid extract in a suitable solvent and derivatize the fatty acids to their more volatile methyl esters (FAMEs) using a reagent such as BF₃-methanol or methanolic HCl.
-
GC-MS Analysis:
-
Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME analysis).
-
Use a temperature gradient to separate the different FAMEs.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds. The incorporation of ¹³C will result in a mass shift that can be quantified to determine the enrichment of the label in different fatty acid species.
-
Protocol 3: Analysis of Labeled Acyl-CoAs by LC-MS/MS
-
Extraction of Acyl-CoAs:
-
Harvest cells by scraping in an ice-cold extraction buffer (e.g., acetonitrile (B52724)/methanol/water).
-
Include an internal standard, such as a ¹³C-labeled acyl-CoA of a different chain length.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the extract onto a reverse-phase liquid chromatography column.
-
Use a gradient of solvents (e.g., acetonitrile and water with an ion-pairing agent) to separate the different acyl-CoA species.
-
The tandem mass spectrometer can be set to monitor specific precursor-to-product ion transitions for both the labeled and unlabeled 9(E)-Hexadecenoyl-CoA, allowing for sensitive and specific quantification.
-
Conclusion
Isotopically labeled this compound is a valuable tool for investigating the specific metabolic roles of trans-monounsaturated fatty acids. While its synthesis requires specialized chemical methods, the analytical techniques for its tracing are well-established. By comparing its metabolic fate to that of other common fatty acid tracers, researchers can gain a deeper understanding of the complex landscape of lipid metabolism and its implications for health and disease. This guide provides a foundational framework for designing and executing such studies, empowering researchers to explore new frontiers in lipid biology.
References
Safety Operating Guide
Proper Disposal of 9(E)-Hexadecenoyl Chloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 9(E)-Hexadecenoyl chloride, a reactive acyl chloride, is critical for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance on the safe handling, neutralization, and disposal of this compound. Adherence to these procedures will mitigate risks associated with its corrosivity, reactivity with water, and potential for environmental harm.
Immediate Safety and Handling Precautions
This compound is a corrosive and moisture-sensitive substance that can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[1] Due to its violent reaction with water, it is imperative to handle this chemical in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen).[1][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Protects against splashes and fumes that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to severe burns. |
| Body Protection | Flame-retardant lab coat | Protects against splashes and potential fires. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of corrosive and lachrymatory vapors. |
Disposal Plan: Neutralization is Key
The primary and recommended method for the disposal of this compound is to first neutralize its reactivity through a process called quenching (hydrolysis). Acyl chlorides react vigorously with nucleophiles such as water, alcohols, and amines.[3] The safest approach for disposal is a controlled hydrolysis reaction, which converts the reactive acyl chloride into the less hazardous corresponding carboxylic acid (9(E)-Hexadecenoic acid) and hydrochloric acid. This mixture can then be neutralized and disposed of in accordance with local regulations.
Logical Workflow for Disposal Decision-Making
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 9(E)-Hexadecenoyl Chloride
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 9(E)-Hexadecenoyl chloride, a valuable but hazardous compound. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is a corrosive and moisture-sensitive acyl chloride.[1] Contact with skin and eyes can cause severe burns, and inhalation of its vapors can lead to respiratory irritation.[1] The primary hazards are associated with its reactivity, particularly with water, which can produce corrosive hydrogen chloride gas.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[2][3] | Protects against splashes and corrosive vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[1] | Prevents skin contact, which can result in severe burns. |
| Skin and Body Protection | A flame-retardant lab coat, worn over chemical-resistant clothing. For large quantities or in case of spills, a chemical-resistant apron or suit is recommended. | Provides a barrier against accidental splashes and contact with corrosive material. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases should be used.[3] | Protects the respiratory system from corrosive and irritating vapors. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to prevent accidents and maintain the compound's integrity.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been tested.[2][4] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Inert Atmosphere : Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the release of HCl gas.[1]
-
Dispensing : Use only clean, dry glassware and syringes. When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Reaction Quenching : Reactions involving this compound should be quenched carefully, typically by the slow addition of a suitable nucleophile (e.g., an alcohol or an amine) in a non-protic solvent. Avoid quenching with water or other protic solvents unless the reaction is well-controlled and designed for that purpose.
-
Post-Handling : Thoroughly clean all equipment that has come into contact with the reagent, following the disposal plan outlined below. Wash hands and any potentially exposed skin immediately and thoroughly after handling.
Storage Plan
| Storage Condition | Specification | Rationale |
| Temperature | Store in a cool, dry place, away from heat sources.[2][5] | Minimizes degradation and vapor pressure. |
| Atmosphere | Keep the container tightly sealed under an inert atmosphere.[1] | Prevents reaction with moisture and air. |
| Incompatible Materials | Store away from water, alcohols, strong bases, and oxidizing agents.[2] | Prevents violent reactions and degradation. |
| Container | Store in the original, clearly labeled container. | Ensures proper identification and hazard communication. |
Disposal Plan: Managing Waste
Proper disposal of this compound and associated waste is a critical step in the laboratory workflow to ensure environmental safety and compliance with regulations.
Step-by-Step Disposal Procedure
-
Neutralization of Unused Reagent : Small amounts of excess this compound should be slowly and carefully added to a large volume of a stirred, cold (ice bath) solution of sodium bicarbonate or another suitable weak base. This should be done in a chemical fume hood. The reaction can be vigorous and produce gas, so addition must be controlled.
-
Contaminated Materials : All disposable items that have come into contact with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Rinsate : Glassware should be rinsed with an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual acyl chloride. This rinsate must be collected as hazardous waste. Following the initial rinse, the glassware can be carefully washed with soap and water.
-
Waste Collection : All hazardous waste generated must be collected in appropriate, labeled containers and disposed of through your institution's environmental health and safety office. Do not mix with other waste streams unless explicitly permitted.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
